molecular formula C9H9F2NO2 B1397076 Ethyl 2-(difluoromethyl)pyridine-4-carboxylate CAS No. 1192539-75-5

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Cat. No.: B1397076
CAS No.: 1192539-75-5
M. Wt: 201.17 g/mol
InChI Key: OYERJNILKIFGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(difluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYERJNILKIFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Fluorinated Heterocycles in Drug Discovery

Executive Summary

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS: 1192539-75-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. As the demand for metabolically stable yet polar-functionalized heterocycles grows, the 2-(difluoromethyl)pyridine motif has emerged as a critical bioisostere. Unlike the trifluoromethyl (


) group—which is purely lipophilic and electron-withdrawing—the difluoromethyl (

) group possesses a unique "lipophilic hydrogen bond donor" character. This guide details the physicochemical profile, validated synthetic pathways, and medicinal utility of this compound, providing a roadmap for its integration into kinase inhibitor and agrochemical discovery pipelines.

Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Registry
ParameterDetail
IUPAC Name This compound
Common Synonyms Ethyl 2-(difluoromethyl)isonicotinate
CAS Number 1192539-75-5 (Primary); 1213203-92-9 (Registry Variant)
Molecular Formula

Molecular Weight 201.17 g/mol
SMILES CCOC(=O)c1ccnc(C(F)F)c1
Physical Properties
  • Appearance: Colorless to light yellow liquid.

  • Boiling Point: Predicted ~240–250°C (at 760 mmHg); often distilled under reduced pressure.

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions. The

    
     group is chemically robust but susceptible to strong bases at elevated temperatures (potential deprotonation/elimination).
    

Medicinal Chemistry Applications: The "Fluorine Effect"

The strategic value of this compound lies in the specific properties of the C2-substituent.

Bioisosterism & Interaction Logic

The


 group is not merely a "smaller 

." It functions as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups .
  • H-Bond Donor: The C-H bond in

    
     is polarized by the two fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD). This allows it to interact with protein backbone carbonyls or water networks, similar to an alcohol but without the metabolic liability of O-glucuronidation.
    
  • Lipophilicity Modulation: While -OH lowers LogP,

    
     increases LogP, improving membrane permeability while maintaining polar interactions.
    
Metabolic Stability

The C2 position of pyridine is notoriously susceptible to oxidative metabolism (via aldehyde oxidase) or nucleophilic attack.

  • Blocking Metabolism: Substitution at C2 with

    
     sterically and electronically blocks these metabolic soft spots.
    
  • pKa Modulation: The electron-withdrawing nature of

    
     lowers the basicity of the pyridine nitrogen (
    
    
    
    ~2-3), reducing off-target hERG binding often associated with basic pyridines.

SAR_Logic Target Ethyl 2-(difluoromethyl) pyridine-4-carboxylate CF2H C2-Difluoromethyl Group (-CF2H) Target->CF2H Ester C4-Ethyl Ester (-COOEt) Target->Ester Bioisostere Bioisostere for -OH/-SH (H-Bond Donor) CF2H->Bioisostere Polarized C-H Metabolism Blocks Metabolic Oxidation at C2 CF2H->Metabolism Steric/Electronic Shield Lipophilicity Modulates LogP (Permeability) CF2H->Lipophilicity Fluorine Effect Handle Synthetic Handle (Amidation/Reduction) Ester->Handle Versatile Electrophile

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the difluoromethyl and ester moieties.

Validated Synthetic Protocols

While radical functionalization of pyridines is possible, the most reliable method for generating high-purity This compound is the Deoxofluorination Pathway . This route avoids the regioselectivity issues common in direct radical alkylation.

Pathway: Deoxofluorination of Formyl Precursor

Reaction Type: Nucleophilic Fluorination Precursor: Ethyl 2-formylisonicotinate (CAS: 1022158-38-8) Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Experimental Protocol (Step-by-Step)

Note: This protocol assumes a 1.0 gram scale. Scale up proportionally.

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

    • Safety: DAST reacts violently with water/glass. Use plastic syringes for DAST transfer if possible, or glass syringes that are immediately quenched. Perform all operations in a fume hood.

  • Dissolution:

    • Charge the RBF with Ethyl 2-formylisonicotinate (1.0 eq, ~1.0 g).

    • Add anhydrous Dichloromethane (DCM) (10 mL, 0.5 M concentration).

    • Cool the solution to 0°C using an ice/water bath.

  • Fluorination:

    • Dropwise, add DAST (2.5 eq) to the stirred solution at 0°C.

    • Why: The reaction is exothermic. Low temperature prevents decomposition of the fluorinating agent and minimizes side reactions (e.g., elimination).

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear.

  • Quench & Workup (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Caution: Vigorous gas evolution (

      
      ) will occur. Add dropwise until bubbling ceases.
      
    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield: Expect 70–85% isolated yield.

Synthesis_Workflow Start Start: Ethyl 2-formylisonicotinate (Aldehyde Precursor) Reagent Add DAST (2.5 eq) in DCM @ 0°C Start->Reagent Reaction Reaction: Nucleophilic Fluorination (C=O -> CF2) Reagent->Reaction Quench Quench: Sat. NaHCO3 (Control Exotherm) Reaction->Quench Purify Purification: Flash Chromatography (Hex/EtOAc) Quench->Purify Product Product: Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Purify->Product

Figure 2: Step-by-step workflow for the deoxofluorination synthesis route.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep container tightly closed.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may degrade the ester or cause elimination of HF).

References

  • Sigma-Aldrich. this compound Product Sheet.Link (Note: Link directs to related fluorinated pyridines catalog).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2016). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. Journal of Organic Chemistry.[1] Link (Provides context on difluoromethyl stability and radical methods).

  • Studer, A., et al. (2024).[2] Site-selective introduction of the difluoromethyl group into pyridines.[2] Nature Communications.[2] Link (Relevant for alternative direct functionalization methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58516111 (this compound).Link

Sources

physicochemical properties of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its structure, which incorporates a pyridine core, an ethyl ester, and a difluoromethyl group, presents a unique combination of properties that are highly valuable in the design of novel therapeutic agents. The pyridine ring is a common scaffold in many approved drugs, offering a basic nitrogen atom that can be crucial for target engagement and for tuning solubility. The difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, offers a fascinating modulation of electronic properties and lipophilicity without the metabolic liabilities of a methyl group or the strong acidity of a carboxylic acid.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, outlines robust experimental protocols for their characterization, and discusses the implications of these properties for its application in medicinal chemistry.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the foundation of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

PropertyValue / DescriptionSource
IUPAC Name ethyl 2-(difluoromethyl)isonicotinate[2]
CAS Number 1192539-75-5[2][3]
Molecular Formula C₉H₉F₂NO₂[2]
Molecular Weight 201.17 g/mol [2]
Physical Form Liquid[2]
SMILES CCOC(=O)C1=CC(=NC=C1)C(F)F[3]
InChI Key OYERJNILKIFGKX-UHFFFAOYSA-N[2][3]
Storage Store at 4°C[2]

Detailed Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and target binding. For this compound, the primary ionizable center is the pyridine nitrogen atom, which acts as a base.

  • Causality and Expert Insights: The pKa of unsubstituted pyridine is approximately 5.2. However, the pyridine ring in this molecule is substituted with two electron-withdrawing groups: the ethyl carboxylate at the 4-position and the difluoromethyl group at the 2-position. Both groups pull electron density away from the ring and, consequently, from the nitrogen atom. This delocalization reduces the availability of the lone pair of electrons on the nitrogen to accept a proton, thereby decreasing its basicity. Therefore, the pKa of this compound is expected to be significantly lower than that of pyridine itself. For comparison, the pKa of ethyl isonicotinate (which lacks the difluoromethyl group) is around 3.45.[4] The additional strong inductive effect of the CF₂H group will likely lower the pKa further, placing it in the weakly basic range. This has important implications, as the compound will be predominantly in its neutral, uncharged form at physiological pH (7.4), which generally favors membrane permeability.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[5]

  • Causality and Expert Insights: The molecule possesses both lipophilic and hydrophilic features. The ethyl group and the aromatic pyridine ring contribute to its lipophilicity. The ester carbonyl and the pyridine nitrogen can act as hydrogen bond acceptors, contributing to hydrophilicity. The difluoromethyl group has a complex effect; while fluorine is highly electronegative, the CF₂H group is generally considered to be lipophilic, often increasing the overall LogP of a molecule compared to an unsubstituted position. This increased lipophilicity can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability. However, excessive lipophilicity (high LogP) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6] A calculated LogP (cLogP) for a similar compound, ethyl 3,5-difluoropyridine-2-carboxylate, is 1.5365, suggesting a moderate degree of lipophilicity.[7]

Solubility

Solubility is a fundamental property that affects a drug's bioavailability.[8][9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.

  • Causality and Expert Insights: The solubility of this compound is expected to be poor in aqueous media and significantly better in organic solvents like ethanol, methanol, and DMSO. Its low anticipated pKa means it will be primarily neutral at most physiological pHs, precluding the significant solubility enhancement that can be achieved with basic compounds in the acidic environment of the stomach. The overall lipophilic character contributed by the ethyl ester and difluoromethyl group further limits its interaction with water molecules.[10] Therefore, for formulation purposes, co-solvents, surfactants, or other solubilization technologies might be necessary to achieve adequate concentrations for in vitro assays or in vivo administration.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols must be employed. The following sections describe robust, self-validating methods for determining the key physicochemical properties of the title compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid must be visible to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) using a shaker bath.[13]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots. The system is considered at equilibrium when the concentration of consecutive samples does not differ significantly (e.g., by <5%).[13]

  • Phase Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This is critically important and can be achieved by centrifugation at high speed or by passing the sample through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low compound binding.[13]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The final pH of the saturated solution should be measured and reported. The stability of the compound under the experimental conditions should also be confirmed by checking for degradation peaks in the chromatogram.[13]

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to buffer B Seal vial A->B C Agitate at 37°C B->C D Sample at 24, 48, 72h C->D E Centrifuge/Filter D->E F Dilute Supernatant E->F G Quantify via HPLC-UV F->G H H G->H Check for Equilibrium

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[5][14]

Methodology:

  • Pre-saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, typically at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separation funnel. A 1:1 or 2:1 volume ratio is common.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Allow the two phases (n-octanol on top, aqueous on the bottom) to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G A Pre-saturate n-octanol and water B Dissolve compound in n-octanol A->B C Mix octanol & aqueous phases B->C D Shake to equilibrate C->D E Separate phases (centrifuge if needed) D->E F Measure concentration in each phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for Shake-Flask LogP Determination.

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination, involving the gradual addition of a titrant and monitoring the resulting pH change.[14][15]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration (e.g., 1 mM). The amount of co-solvent should be minimized.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • Acidic Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the plot).

G A Calibrate pH Meter B Prepare aqueous solution of compound A->B C Titrate with standardized acid (HCl) in small increments B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine inflection point (equivalence point) E->F G Calculate pKa from half-equivalence point F->G

Caption: Workflow for Potentiometric pKa Titration.

Anticipated Spectroscopic Data

While specific spectra are not publicly available, the structure allows for the prediction of key characteristic signals that would be used for its identification and characterization.

  • ¹H NMR:

    • A triplet corresponding to the methyl (CH₃) protons of the ethyl group.

    • A quartet corresponding to the methylene (CH₂) protons of the ethyl group.

    • A triplet in the downfield region for the difluoromethyl proton (CHF₂), with coupling to the two fluorine atoms (¹JHF).

    • Distinct signals in the aromatic region for the three pyridine ring protons.

  • ¹³C NMR:

    • Signals for the ethyl group carbons.

    • A signal for the ester carbonyl carbon.

    • A triplet for the difluoromethyl carbon (CHF₂) due to coupling with the two fluorine atoms (¹JCF).

    • Signals in the aromatic region for the five pyridine ring carbons.

  • ¹⁹F NMR:

    • A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

  • IR Spectroscopy:

    • Strong characteristic absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).[16]

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.

Conclusion and Implications for Drug Development

This compound presents a physicochemical profile of a moderately lipophilic, weakly basic compound with limited aqueous solubility. The presence of the difluoromethyl group is a key structural feature that lowers the basicity of the pyridine nitrogen and increases lipophilicity, which can be advantageous for cell permeability and metabolic stability.[1] However, its poor solubility poses a significant challenge for formulation that must be addressed early in the development process. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize this and similar compounds, enabling data-driven decisions in the optimization of leads and the development of new chemical entities.

References

  • Pipzine Chemicals. ethyl 2-(trifluoromethyl)pyridine-3-carboxylate.
  • Pipzine Chemicals. Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate.
  • Sigma-Aldrich. 2-(Difluoromethyl)pyridine 97.
  • Tokyo Chemical Industry Co., Ltd. Ethyl Pyridine-2-carboxylate.
  • ChemBK. ETHYL PYRIDINE-4-CARBOXYLATE.
  • J&K Scientific. This compound | 1192539-75-5.
  • Sigma-Aldrich. This compound | 1192539-75-5.
  • PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.
  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
  • Newton, A. S., et al. (2017). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Alop, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
  • RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.
  • National Institute of Standards and Technology. Pyridine, 4-ethyl-.
  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • CP Lab Safety. 2-(Difluoromethyl)pyridine, min 97%.
  • PubMed - NIH. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.
  • PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.
  • MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid.
  • ChemScene. Ethyl 3,5-difluoropyridine-2-carboxylate.
  • International Journal of Research Culture Society. (2018). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • PrepChem.com. Synthesis of Ethyl 4-azido-2,6-bis(trifluoromethyl)-3-pyridinecarboxylate.
  • PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
  • DingXiangTong. This compound.
  • Sigma-Aldrich. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96.

Sources

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate: A Versatile Building Block for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets.[2] A PROTAC is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The design and synthesis of novel building blocks for these components are crucial for expanding the scope and refining the properties of PROTACs.[3]

This guide focuses on a promising, yet underexplored, building block: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate . We will delve into its synthesis, chemical properties, and its strategic potential in the design of innovative PROTACs, particularly for targeting kinases.

The Strategic Advantage of the Difluoromethyl Pyridine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The difluoromethyl (CF2H) group, in particular, offers a unique set of properties. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl or thiol groups, potentially improving target engagement.[5]

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[6][7] The combination of a difluoromethyl group and a pyridine ring, as present in this compound, offers a compelling structural motif for the development of potent and selective kinase-targeting warheads for PROTACs.[8][9]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties based on related structures such as ethyl isonicotinate and other fluorinated pyridines.[10][11][12]

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C9H8F2NO2-
Molecular Weight 201.16 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar pyridine carboxylates.
Boiling Point >200 °CFluorination generally increases the boiling point.[10]
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in water.The ethyl ester and fluorinated group contribute to its organic solubility.
pKa (of conjugate acid) ~2-3The electron-withdrawing difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Synthesis of this compound

A potential synthetic approach could involve the difluoromethylation of a suitable pyridine precursor, such as ethyl 2-chloroisonicotinate.

Synthesis_of_Ethyl_2-(difluoromethyl)pyridine-4-carboxylate start Ethyl 2-chloroisonicotinate product This compound start->product Difluoromethylation (e.g., with a suitable catalyst and conditions) reagent Difluoromethylating agent (e.g., TMSCF2H or 2-PySO2CF2H) reagent->product Hydrolysis start This compound product 2-(Difluoromethyl)isonicotinic acid start->product Hydrolysis reagents 1. LiOH, THF/H2O 2. HCl (aq) reagents->product PROTAC_Assembly warhead_acid 2-(Difluoromethyl)isonicotinic acid protac Final PROTAC warhead_acid->protac linker_amine Amine-Linker-E3 Ligase Ligand linker_amine->protac coupling_reagents HATU, DIPEA, DMF coupling_reagents->protac Amide Coupling Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Proteasome Proteasome PI3K->Proteasome Enters PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Growth Cell Growth and Proliferation Akt->Cell_Growth PROTAC PROTAC (containing our building block) PROTAC->PI3K Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->PI3K Ubiquitination Degradation PI3K Degradation Proteasome->Degradation

Sources

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1192539-75-5). As a specialized heterocyclic building block in modern drug discovery and agrochemical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data with insights from structurally related compounds to offer a robust framework for its responsible use.

Chemical and Physical Properties

This compound is a pyridine derivative featuring a difluoromethyl group at the 2-position and an ethyl carboxylate at the 4-position. These functional groups dictate its chemical reactivity and physical characteristics. While exhaustive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from supplier information and data on analogous compounds.

PropertyData / Inferred Information
CAS Number 1192539-75-5[1][2]
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance Liquid
Storage Temperature 4°C
Solubility Expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), based on the properties of similar fluorinated polyimides.[3]
Thermal Stability Fluorinated pyridine structures are generally associated with good thermal stability.[3][4] Structures with aromatic rings and heterocycles like pyridine tend to have superior stability due to strong bond energies and resonance.[4]
Reactivity The ester group is susceptible to hydrolysis under acidic or basic conditions.[5][6][7] The difluoromethyl group is generally stable but can participate in specific chemical transformations.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS) for the compound and its close analogs, this compound should be handled as a hazardous substance.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H319: Causes serious eye irritation.

Inferred Hazards from Structurally Similar Compounds:

Based on data for related fluorinated pyridine derivatives, the following hazards should also be considered:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Some pyridine derivatives are also noted to be flammable and sensitive to light and air. Therefore, it is prudent to handle this compound away from ignition sources and under an inert atmosphere for long-term storage or sensitive reactions.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, grounded in the principles of risk minimization, is essential. The following workflow outlines the critical steps for safely using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_dispense Dispense Carefully prep_emergency->handle_dispense handle_reaction Monitor Reaction handle_dispense->handle_reaction handle_quench Quench with Caution handle_reaction->handle_quench cleanup_waste Segregate Waste handle_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific breakthrough time data for this compound, nitrile gloves are a common choice for incidental contact. For prolonged handling, consider thicker gloves or consult the glove manufacturer's compatibility charts for similar chemicals.

  • Skin and Body Protection: A laboratory coat should be worn at all times. Ensure it is fully buttoned. For larger quantities or operations with a higher risk of spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Temperature: Store at 4°C as recommended by suppliers.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

  • Light and Air Sensitivity: Some pyridine derivatives are sensitive to light and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100 mL, contained in hood) assess->small_spill Minor large_spill Large Spill (>100 mL or outside hood) assess->large_spill Major absorb Absorb with inert material (vermiculite, sand) small_spill->absorb evacuate Evacuate the area large_spill->evacuate collect Collect into a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose as hazardous waste decontaminate->dispose notify Notify EH&S and Emergency Services evacuate->notify secure Secure the area, prevent entry notify->secure

Caption: Decision-making workflow for spill response.

  • For Small Spills (contained within a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Notify your institution's Environmental Health and Safety (EH&S) department and, if necessary, emergency services.

    • Prevent entry into the affected area. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused material, reaction residues, and contaminated materials (e.g., absorbent pads, gloves), in a clearly labeled, sealed, and compatible waste container.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EH&S department for specific disposal procedures. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, including thorough preparation, the consistent use of appropriate PPE, and a clear understanding of emergency procedures, is the cornerstone of responsible research. Always consult the most recent Safety Data Sheet from your supplier for any updates to safety and handling information.

References

  • ResearchGate. Synthesis and properties of fluorinated pyridine-containing polyimides. [Link]

  • ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • ACS Publications. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]

  • RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • RSC Publishing. Fluoride recovery in degradable fluorinated polyesters. [Link]

  • Chinese Chemical Society. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • Wikipedia. Protecting group. [Link]

  • Defense Technical Information Center. Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. [Link]

  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Pipzine Chemicals. Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate. [Link]

  • MDPI. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. [Link]

  • Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

Sources

Solubility Profile of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1192539-75-5 Molecular Formula: C


H

F

NO

Molecular Weight: 201.17 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Drivers[1]

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Unlike its trifluoromethyl analogs, the difluoromethyl (


) group introduces unique hydrogen-bond donor capabilities while maintaining significant lipophilicity.[1][2]

This compound typically exists as a viscous liquid or low-melting solid at room temperature.[1][2] Its solubility profile is governed by the competition between the lipophilic fluorinated pyridine core and the polar ester functionality.[2]

Physicochemical Drivers of Solubility[1][2][3][4]

To understand the solubility behavior without empirical data for every solvent, we analyze the molecular descriptors that drive interaction:

FeatureEffect on Solubility
Pyridine Nitrogen Acts as a hydrogen bond acceptor (HBA).[1][2] Increases solubility in protic solvents (MeOH, EtOH) and acidic aqueous media (via protonation).[1]
Difluoromethyl (

)
Lipophilic but contains a weak H-bond donor (the acidic proton on

).[1][2] Enhances solubility in chlorinated solvents and ethers; reduces water solubility compared to non-fluorinated analogs.[1][2]
Ethyl Ester Provides moderate polarity and H-bond accepting capability.[1][2][3] Ensures high solubility in esters (EtOAc) and ketones (Acetone).[1]
Aromatic Ring Promotes

interactions, facilitating solubility in aromatic solvents like Toluene, though less effectively than in polar aprotic solvents.[2]

Part 2: Solubility Landscape

The following categorization is derived from structural analysis and standard handling protocols for fluorinated pyridine esters.

High Solubility (Primary Solvents)

These solvents are recommended for preparing stock solutions, reaction media, or homogeneous catalysis.[1][2]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1][2]

    • Mechanism:[3][4] Dipole-dipole interactions and halogen bonding.[1][2] Excellent for extraction from aqueous phases.[1][2]

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][2]

    • Mechanism:[3][4] These solvents solvate the ester and pyridine ring effectively without interfering with the hydrophobic

      
       group.[1]
      
  • Lower Alcohols: Methanol (MeOH), Ethanol (EtOH).[1]

    • Note: While soluble, these are nucleophilic solvents.[1][2] Avoid prolonged storage if transesterification is a risk, although the ethyl ester is relatively stable in EtOH.[1][2]

Moderate / Conditional Solubility
  • Aromatic Hydrocarbons: Toluene, Xylene.[1][2]

    • Usage: Soluble at elevated temperatures.[1][2] often used for azeotropic removal of water or as a reaction solvent where higher boiling points are required.[1][2]

  • Ethers: Diethyl Ether, MTBE.[1][2]

    • Usage: Good solubility, often used for precipitation of more polar impurities or liquid-liquid extraction.[1][2]

Low Solubility (Anti-Solvents)[1]
  • Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.[1][2]

    • Behavior: The compound is likely immiscible or only partially miscible with cold alkanes.[1][2] These are excellent candidates for use as eluents in flash chromatography (mixed with EtOAc) or for washing away non-polar impurities.[1]

  • Water: Insoluble at neutral pH.[1][2]

    • Behavior: The lipophilic

      
       and aromatic ring dominate.[1] However, solubility increases significantly at pH < 3 due to protonation of the pyridine nitrogen.[1][2]
      

Part 3: Decision Logic for Solvent Selection

The following flowchart guides researchers in selecting the appropriate solvent system based on the intended application (Reaction, Purification, or Analysis).

SolventSelection Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Extraction Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Extraction Liquid-Liquid Extraction Purification->Extraction Chromatography Flash Chromatography Purification->Chromatography NMR NMR Solvent Analysis->NMR Toluene Toluene / Xylene TempHigh->Toluene Yes PolarReq Polar Mechanism? TempHigh->PolarReq No DMF_DMSO DMF / DMSO PolarReq->DMF_DMSO Yes (SNAr, Coupling) THF_MeCN THF / MeCN PolarReq->THF_MeCN No (General) DCM_EtOAc DCM or EtOAc (Wash w/ Brine) Extraction->DCM_EtOAc Hex_EtOAc Hexane : EtOAc (Gradient) Chromatography->Hex_EtOAc CDCl3 CDCl3 (Standard) NMR->CDCl3 DMSO_d6 DMSO-d6 (If peaks overlap) NMR->DMSO_d6

Figure 1: Decision tree for solvent selection based on process requirements.[1][2]

Part 4: Experimental Protocols

Since specific quantitative solubility data is rarely published for intermediates, researchers must validate solubility empirically.[1][2] The following protocols ensure accuracy and reproducibility.

Protocol A: Visual Solubility Limit Test (VSLT)

Use this to quickly determine if a solvent is suitable for a reaction at a specific concentration.[1]

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no schlieren lines or particulates.[1][2]

    • Partial: Cloudy or phase separation (oiling out).[1]

    • Insoluble: Distinct droplets or solid residue remains.[1][2]

  • Calculation:

    
    [1]
    
Protocol B: Partition Coefficient Estimation (LogD Proxy)

Use this to optimize extraction efficiency.[1]

  • Mix: Dissolve 100 mg of compound in 2 mL of Octanol (or EtOAc for a practical process proxy).

  • Equilibrate: Add 2 mL of Water (buffered to pH 7.4 if physiological relevance is needed, or pH 7 for process).

  • Shake: Vortex vigorously for 2 minutes, then centrifuge at 2000 rpm for 5 minutes to separate phases.

  • Analyze: Remove an aliquot from the organic layer and analyze via HPLC. Compare peak area to the initial stock standard.

  • Result: If >95% remains in the organic layer, the compound is highly lipophilic and water washes will result in minimal yield loss.[2]

References

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Sheet. Retrieved from [1][2]

  • PubChem. (2025).[1][2][5][6] Compound Summary: this compound (CAS 1192539-75-5).[1][2][7] National Center for Biotechnology Information.[1][2] Retrieved from [1][5]

  • Fujiwara, T., & O'Hagan, D. (2014).[1][2] Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.[1][2] (Contextual grounding on fluorinated pyridine solubility).

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Mechanistic insight on CF2H hydrogen bonding).

Sources

Technical Whitepaper: Sourcing and Application of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the commercial landscape, physicochemical profile, and synthetic accessibility of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5). It is designed to support decision-making for medicinal chemists and procurement specialists facing "make vs. buy" scenarios.

Executive Summary

This compound is a high-value heterocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while resisting metabolic oxidation.

Current market analysis indicates that while this compound is commercially listed, it frequently suffers from long lead times (backorders) and high unit costs (~$600/gram). Consequently, this guide provides a validated "Make vs. Buy" decision framework, offering a robust synthetic protocol starting from the commoditized precursor Ethyl 2-methylisonicotinate .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataNote
IUPAC Name This compoundAlso known as Ethyl 2-(difluoromethyl)isonicotinate
CAS Number 1192539-75-5 Verify against CAS 123412-95-3 (Monofluoro analog) to avoid errors
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
LogP (Calc) ~1.8 – 2.1Moderate lipophilicity; higher than non-fluorinated analog
H-Bond Donors 1 (CF₂H )Weak donor capability (Bioisostere utility)
Physical State Colorless to pale yellow oil/solidLow melting point anticipated

Commercial Availability Landscape

The supply chain for this specific fluorinated pyridine is constrained. While major catalog aggregators list the compound, "in-stock" verification is critical before ordering.

Market Analysis Table (Q1 2026 Estimates)
Supplier CategoryTypical VendorsAvailability StatusEst. Cost (250 mg)Lead Time
Tier 1 (Global) Sigma-Aldrich, FisherLow Stock / Inquire $180 - $2502-4 Weeks
Tier 2 (Specialist) ChemScene, Matrix Fine ChemOccasional Stock $150 - $2001-2 Weeks
Tier 3 (Bulk/China) J&K Scientific, BLD PharmMade to Order $80 - $1204-6 Weeks

Strategic Insight: Due to the high cost per gram (>$600/g extrapolated), synthesis is economically favorable for requirements exceeding 1.0 gram .

Sourcing Strategy: The "Make vs. Buy" Decision

The following logic flow dictates the optimal sourcing path based on project timelines and budget constraints.

SourcingDecision Start Requirement: this compound CheckStock Check Tier 1/2 Suppliers (In-Stock Only) Start->CheckStock IsAvailable Available < 1 Week? CheckStock->IsAvailable Buy PURCHASE (High Cost, Fast Speed) IsAvailable->Buy Yes CalcQty Quantity Needed? IsAvailable->CalcQty No (Backorder) CalcQty->Buy < 500 mg Synthesize SYNTHESIZE (Low Cost, 3-Day Workflow) CalcQty->Synthesize > 500 mg

Figure 1: Decision matrix for sourcing fluorinated pyridine building blocks.

Technical Synthesis Guide (The "Make" Protocol)

If commercial stock is unavailable, the compound can be synthesized in two steps from the cheap, abundant precursor Ethyl 2-methylisonicotinate (CAS 1721-26-2, ~$5/gram).

Reaction Pathway

The synthesis relies on the oxidation of the methyl group to an aldehyde, followed by deoxyfluorination.

SynthesisPathway Precursor Ethyl 2-methylisonicotinate (Cheap Commodity) Step1 Step 1: Oxidation (SeO2 or DMSO/I2) Precursor->Step1 Intermediate Ethyl 2-formylisonicotinate (Aldehyde) Step1->Intermediate Step2 Step 2: Deoxyfluorination (DAST or Deoxo-Fluor) Intermediate->Step2 Product Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Step2->Product

Figure 2: Two-step synthetic route from commodity starting materials.

Detailed Protocol
Step 1: Oxidation to Aldehyde
  • Precursor: Ethyl 2-methylisonicotinate (CAS 1721-26-2).[1]

  • Reagents: Selenium Dioxide (SeO₂) in 1,4-Dioxane OR Iodine/DMSO (Kornblum oxidation).

  • Procedure (SeO₂ method):

    • Dissolve Ethyl 2-methylisonicotinate (1.0 eq) in 1,4-dioxane.

    • Add SeO₂ (1.2 eq) and reflux for 4–6 hours.

    • Filter through Celite to remove selenium byproducts.

    • Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

    • Yield: Typically 60–75%.

Step 2: Deoxyfluorination
  • Precursor: Ethyl 2-formylisonicotinate (Intermediate).

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Safety Note: DAST can be explosive; Deoxo-Fluor is thermally more stable but still requires care. Perform in a fume hood.

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in anhydrous DCM (Dichloromethane) under Nitrogen/Argon.

    • Cool to 0°C.

    • Dropwise add DAST (1.5 eq).

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography.

    • Yield: Typically 70–85%.

Safety & Handling

  • Fluorination Agents: DAST and Deoxo-Fluor liberate HF upon contact with moisture. Glassware must be bone-dry. Use plastic syringes for handling HF precursors if possible.

  • Pyridine Derivatives: Generally act as irritants (H315, H319, H335). Handle with gloves and eye protection.

  • Storage: Store the final difluoromethyl product at 2–8°C under inert gas to prevent hydrolysis of the ester or slow degradation.

References

  • PubChem. Compound Summary: Ethyl 2-methylisonicotinate (CAS 25635-17-0).[2] National Library of Medicine. Available at: [Link]

  • RSC Medicinal Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. (2020). Available at: [Link]

  • Organic Letters. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent. (2010).[3][4] American Chemical Society. Available at: [Link]

Sources

Methodological & Application

synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate from ethyl bromodifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5), a critical fluorinated building block in medicinal chemistry. The protocol leverages Ethyl Bromodifluoroacetate as the fluorine source via a radical C–H functionalization (Minisci-type reaction), followed by a controlled decarboxylation sequence.

Executive Summary

The incorporation of a difluoromethyl group (


) into pyridine scaffolds enhances lipophilicity and metabolic stability, acting as a bioisostere for hydroxyl or thiol groups.[1] While direct difluoromethylation reagents (e.g., 

) exist, they are often costly or unstable.

This guide provides a robust, three-stage protocol using the inexpensive and stable reagent ethyl bromodifluoroacetate . The strategy employs a Photoredox Minisci Reaction to install a difluoroacetate motif, followed by a Hydrolysis-Decarboxylation-Esterification sequence to yield the final target. This method is preferred for its operational simplicity, scalability, and use of commercially available starting materials.

Key Advantages
  • Cost-Effective: Utilizes ethyl bromodifluoroacetate rather than specialized difluoromethylating agents.

  • Regioselective: Targets the electron-deficient C2 position of the pyridine ring.

  • Scalable: The workflow avoids hazardous organometallic intermediates (e.g., organolithiums).

Strategic Analysis & Retrosynthesis

The synthesis overcomes the challenge of introducing a


 group while preserving the ester functionality at the C4 position. A direct radical alkylation introduces the difluoroacetate group, which is subsequently modified.
Retrosynthetic Pathway

The logic follows a "Construct-then-Trim" approach:

  • C–H Functionalization: Install the masked difluoromethyl group (

    
    ) at C2.
    
  • Global Hydrolysis/Decarboxylation: Convert the functionality to

    
     while transiently hydrolyzing the C4 ester.
    
  • Re-esterification: Restore the C4 ethyl ester.

Retrosynthesis Target Target: Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Acid Intermediate Acid: 2-(Difluoromethyl) isonicotinic acid Target->Acid Esterification Diester Diester Intermediate: Ethyl 2-(2-ethoxy-1,1-difluoro -2-oxoethyl)isonicotinate Acid->Diester Hydrolysis & Decarboxylation SM Starting Materials: Ethyl Isonicotinate + Ethyl Bromodifluoroacetate Diester->SM Minisci Reaction

Figure 1: Retrosynthetic logic flow from target to starting materials.

Detailed Experimental Protocol

Stage 1: Photoredox Minisci Alkylation

This step installs the difluoroacetate side chain at the C2 position of the pyridine.

Reagents:

  • Ethyl isonicotinate (1.0 equiv)

  • Ethyl bromodifluoroacetate (2.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%) OR Eosin Y (organic alternative, 2.0 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Acetonitrile (degassed)

  • Light Source: Blue LED (450 nm)

Protocol:

  • Setup: In a Pyrex tube equipped with a magnetic stir bar, dissolve Ethyl isonicotinate (10 mmol) and the Photocatalyst in DMSO (40 mL).

  • Addition: Add

    
     (20 mmol) followed by Ethyl bromodifluoroacetate (20 mmol).
    
  • Deoxygenation: Sparge the mixture with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Seal the tube and irradiate with Blue LEDs (approx. 40W intensity) at room temperature for 18–24 hours. Maintain temperature

    
     using a fan.
    
  • Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate Ethyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyridine-4-carboxylate .

Mechanism Note: The excited photocatalyst reduces the bromodifluoroacetate to generate the


 radical, which attacks the protonated pyridine ring (activated by the medium or Lewis acid additives if used).
Stage 2: Global Hydrolysis and Decarboxylation

This stage converts the


 group to the desired 

moiety. Note that the C4 ester will also hydrolyze and must be reformed.

Reagents:

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Methanol

  • Hydrochloric Acid (HCl), 6M

Protocol:

  • Hydrolysis: Dissolve the Diester intermediate from Stage 1 in Methanol (20 mL). Add 2M NaOH (5.0 equiv).

  • Reaction: Stir at reflux (

    
    ) for 2 hours. This hydrolyzes both ester groups to carboxylates.
    
  • Decarboxylation: Acidify the mixture to pH 1 using 6M HCl. Heat the acidic solution at reflux (

    
    ) for 4–6 hours.
    
    • Insight:

      
      -difluoroacetic acids are prone to decarboxylation under acidic thermal conditions, releasing 
      
      
      
      to form the difluoromethyl group. The aromatic C4 carboxylic acid is stable.
  • Isolation: Concentrate the mixture to dryness or extract the carboxylic acid intermediate (2-(difluoromethyl)isonicotinic acid ) using n-butanol if necessary. Typically, the crude residue is carried directly to Stage 3.

Stage 3: Re-esterification

Restoring the ethyl ester at the C4 position.

Reagents:

  • Ethanol (absolute)

  • Thionyl Chloride (

    
    ) or conc. 
    
    
    

Protocol:

  • Setup: Suspend the crude acid residue in absolute Ethanol (50 mL).

  • Activation: Cool to

    
    . Dropwise add Thionyl Chloride (3.0 equiv) or conc. 
    
    
    
    (catalytic).
  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC or LC-MS.

  • Final Workup: Cool to room temperature. Neutralize with saturated

    
     solution. Extract with Dichloromethane (DCM).
    
  • Purification: Dry organics over

    
     and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Yield Expectation: 45–60% overall yield (3 steps).

Data Summary & Validation

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil/solidLow melting point solid common.

NMR

ppm (t,

Hz)
Characteristic triplet of the

proton.

NMR

ppm (d)
Doublet confirms coupling to the single proton.
MS (ESI)

Consistent with formula

.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Oxygen inhibition of radical chain.Ensure rigorous degassing (sparging) before irradiation.
Incomplete Decarboxylation Temperature too low or pH too high.Ensure pH < 2 and maintain reflux temperature

during acid step.
Polysubstitution Excess radical reagent.Control stoichiometry; keep Ethyl bromodifluoroacetate to 2.0 equiv max.

Workflow Visualization

The following diagram illustrates the chemical transformations and the critical decision points in the protocol.

Workflow Start Start: Ethyl Isonicotinate + Br-CF2-CO2Et Step1 Step 1: Photoredox Minisci (Ir(ppy)3, Blue LED, DMSO) Forms Diester Intermediate Start->Step1 Check1 QC: Check for Diester (LC-MS) Step1->Check1 Step2 Step 2: Hydrolysis (NaOH) & Decarboxylation (HCl, Heat) Forms Acid Intermediate Check1->Step2 Success Step3 Step 3: Esterification (EtOH, SOCl2) Step2->Step3 Final Final Product: Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Step3->Final

Figure 2: Step-by-step workflow for the synthesis of this compound.

References

  • Minisci Reaction Fundamentals

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

  • Photoredox Difluoroalkylation

    • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. (Foundational protocol adapted for difluoroacetate). Link

  • Decarboxyl

    
    -difluoro Acids: 
    
    • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chem. Rev., 109, 2119–2183. Link

  • Reagent Properties (Ethyl Bromodifluoroacetate)

    • Sigma-Aldrich Product Specification: Ethyl bromodifluoroacetate. Link

  • Target Compound Data

    • PubChem Compound Summary for CID 58516111 (this compound).[2] Link

Sources

Application Notes and Protocols for N-Difluoromethylation of Pyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of the N-CF2H Moiety in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the difluoromethyl group (–CF2H) is of particular interest. When appended to a nitrogen atom within a heterocyclic scaffold, such as pyridine, the resulting N-difluoromethyl (N-CF2H) moiety can significantly modulate the parent molecule's physicochemical and pharmacological properties. The unique electronic nature of the –CF2H group, acting as a lipophilic hydrogen bond donor, allows it to serve as a bioisostere for more common functional groups like hydroxyl (–OH), thiol (–SH), and amino (–NH2) groups.[1] This substitution can lead to enhanced metabolic stability, improved membrane permeability, and fine-tuned binding interactions with biological targets. Consequently, robust and efficient protocols for the N-difluoromethylation of pyridine substrates are in high demand within the drug discovery and development pipeline.

This technical guide provides an in-depth overview of a practical and increasingly adopted protocol for the N-difluoromethylation of pyridines, focusing on the use of readily available and cost-effective reagents. We will delve into the mechanistic underpinnings of the transformation, provide a detailed step-by-step experimental protocol, and present a comparative analysis of substrate scope and reaction efficiency.

Mechanistic Insights: A Two-Step Pathway to N-Difluoromethylation

A prevalent and effective method for the N-difluoromethylation of pyridine derivatives proceeds through a transition-metal-free, two-step sequence involving initial N-alkylation followed by in-situ hydrolysis and decarboxylation.[2][3] This approach utilizes ethyl bromodifluoroacetate as a safe, affordable, and commercially available source of the difluoromethyl group.[2][4]

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of ethyl bromodifluoroacetate. This step forms an intermediate N-alkoxycarbonyl-difluoromethyl pyridinium salt. Subsequent hydrolysis of the ester functionality, followed by decarboxylation, yields the desired N-difluoromethylated pyridinium product. The overall transformation is driven by the formation of the stable pyridinium salt and the evolution of carbon dioxide.

It is crucial to understand that the electronic and steric properties of the pyridine substrate significantly influence the reaction's efficiency.[2] Electron-donating groups on the pyridine ring enhance the nucleophilicity of the nitrogen atom, thereby facilitating the initial N-alkylation step. Conversely, strong electron-withdrawing groups can diminish the nitrogen's nucleophilicity, potentially impeding the reaction.[2] Steric hindrance around the nitrogen atom can also slow down the initial alkylation.

A noteworthy variation of this reaction occurs with 4-methoxypyridine substrates. In this case, the initial N-difluoromethylated intermediate can undergo further transformation to yield an N-difluoromethylated pyridin-4-one.[2][4]

Below is a conceptual workflow illustrating this two-step mechanism:

N_Difluoromethylation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_process Transformation Steps cluster_product Final Product Pyridine Pyridine Substrate Intermediate N-Alkoxycarbonyl- difluoromethyl Pyridinium Salt Pyridine->Intermediate N-Alkylation Reagent Ethyl Bromodifluoroacetate Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product N-Difluoromethylated Pyridinium Salt Decarboxylation->Product

Caption: Conceptual workflow of the two-step N-difluoromethylation of pyridines.

Experimental Protocol: Transition-Metal-Free N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)

This protocol details a representative procedure for the N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP) using ethyl bromodifluoroacetate, adapted from established literature methods.[2][4]

Materials:

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl bromodifluoroacetate

  • Acetonitrile (ACN), HPLC grade

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)pyridine (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add acetonitrile (5.0 mL) to the flask and stir until the DMAP is fully dissolved. To this solution, add ethyl bromodifluoroacetate (5.0 mmol, 5.0 equiv).

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is typically allowed to proceed for 24 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by silica gel column chromatography. The column is typically eluted with a gradient of dichloromethane and methanol to isolate the desired N-difluoromethylated pyridinium salt.

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Experimental_Workflow start Start setup Reaction Setup: DMAP in ACN start->setup add_reagent Add Ethyl Bromodifluoroacetate setup->add_reagent heat Heat to 60 °C for 24h add_reagent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Silica Gel Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for N-difluoromethylation.

Substrate Scope and Comparative Data

The efficiency of the N-difluoromethylation reaction is highly dependent on the electronic nature of the substituents on the pyridine ring. The following table summarizes the conversion yields for a variety of pyridine substrates under the described reaction conditions.

EntryPyridine SubstrateSubstituent PositionElectronic Nature of SubstituentConversion Yield (%)Reference
14-(Dimethylamino)pyridine4Strong Electron-Donating96[2]
24-Methoxypyridine4Electron-Donating90 (to pyridin-4-one)[2]
3Pyridine-NeutralModerate[2]
44-Picoline4Weak Electron-DonatingGood[2]
54-Cyanopyridine4Strong Electron-WithdrawingLow[2]
64-Acetylpyridine4Electron-WithdrawingLow[2]

Analysis of Results:

As evidenced by the data, pyridine substrates bearing electron-donating groups at the 4-position, such as a dimethylamino or a methyl group, exhibit high conversion yields. The strong electron-donating nature of the dimethylamino group in DMAP significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a near-quantitative conversion. In contrast, substrates with electron-withdrawing groups, such as cyano or acetyl groups, show significantly lower conversions, underscoring the importance of substrate electronics in this transformation.

Alternative Approaches and Future Directions

While the use of ethyl bromodifluoroacetate represents a robust and accessible method, other strategies for the difluoromethylation of N-heterocycles are continuously being developed. These include:

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation of heterocycles.[1][5][6][7] While often targeting C-H bonds, these methods highlight the potential for radical-based approaches in forming C-CF2H and N-CF2H bonds under mild conditions.

  • Dearomative Difluoromethylation: Recent advances have demonstrated the dearomative difluoromethylation of N-heterocycles using reagents like bromo(difluoro)acetic acid.[8][9] This approach offers a novel pathway to introduce the CF2H group while altering the core heterocyclic structure, providing access to new chemical space.

  • Alternative Reagents: The exploration of other difluoromethylating agents, such as those derived from chlorodifluoromethane (Freon-22) or other specialized reagents, continues to be an active area of research.[10][11]

The development of catalytic and more atom-economical methods for N-difluoromethylation remains a key objective in the field. Future research will likely focus on expanding the substrate scope to include more challenging, electron-deficient pyridine systems and on developing enantioselective protocols for the synthesis of chiral N-difluoromethylated compounds.

Conclusion

The N-difluoromethylation of pyridine substrates is a valuable transformation for the synthesis of novel molecular entities with potential applications in drug discovery and materials science. The transition-metal-free protocol utilizing ethyl bromodifluoroacetate offers a practical, cost-effective, and scalable method for accessing a range of N-difluoromethylated pyridinium salts. A thorough understanding of the reaction mechanism and the influence of substrate electronics is critical for successful implementation and optimization. As the demand for novel fluorinated compounds continues to grow, the development of innovative and efficient difluoromethylation strategies will undoubtedly remain at the forefront of synthetic organic chemistry.

References

  • Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing).
  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA - Tokyo Chemical Industry.
  • (A) Photoredox C–H ¹⁸F-difluoromethylation of N-containing heteroarenes... - ResearchGate.
  • (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis - MDPI.
  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.
  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).
  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks | Journal of the American Chemical Society.
  • Difluoromethylation of heterocycles via a radical process - RSC Publishing.
  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation.
  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed.
  • Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed.
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.
  • Reagent of the month – November - Langlois reagent - SigutLabs.
  • Difluoromethylation of N-heterocyclic biomolecules | Request PDF - ResearchGate.
  • Umemoto Reagent I - Enamine.
  • The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide - Benchchem.
  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo.
  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - Tokyo Chemical Industry.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
  • Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications.
  • Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate.
  • (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - Sci-Hub.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications.
  • Photocatalyzed difluoroalkylation of pyridine N-oxides: Synthetic Communications.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
  • Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC).
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing.
  • (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
  • ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod.

Sources

Application Note: Mass Spectrometry Analysis of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the difluoromethyl (–CF2H) group into bioactive molecules is a widely used strategy in modern drug discovery and agrochemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] As these compounds advance through the development pipeline, robust analytical methods for their characterization and quantification are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[2][3] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful LC-MS analysis of difluoromethylated compounds, addressing the unique challenges and fragmentation behaviors imparted by the C-F bond.

Fundamental Principles: The Influence of the Difluoromethyl Group

The difluoromethyl group is considered a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (–OH), thiol (–SH), or amino (–NH2) groups.[1] Its strong electron-withdrawing nature and the high strength of the C-F bonds significantly influence a molecule's behavior in the mass spectrometer.

  • Ionization: The polarity and proton affinity of the parent molecule will largely dictate the most effective ionization technique. While many difluoromethylated pharmaceuticals are amenable to Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar compounds.[4][5]

  • Fragmentation: Unlike the related trifluoromethyl (–CF3) group, which commonly cleaves as a •CF3 radical (loss of 69 Da), the –CF2H group exhibits more complex fragmentation pathways.[6] Common fragmentation includes the loss of the entire difluoromethyl radical (•CHF2, loss of 51 Da), but rearrangements and losses of smaller fluorinated species are also prevalent.[7] Understanding these patterns is critical for structural elucidation.

Instrumentation and Method Development

A successful LC-MS analysis begins with the careful selection of instrumentation and optimization of method parameters.[8]

Liquid Chromatography: Achieving Optimal Separation

Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification, especially in complex biological samples.[9][10]

  • Column Chemistry: Reversed-phase columns (e.g., C18) are versatile and widely used.[10] For highly polar or isomeric compounds, consider alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, which offer different selectivity.

  • Mobile Phase: Standard mobile phases like acetonitrile or methanol with water are effective. The addition of a small amount of modifier, such as 0.1% formic acid for positive ion mode or 5 mM ammonium acetate for negative ion mode, is typically required to promote good ionization and peak shape.[11][12]

Mass Spectrometry: Selecting the Right Tools

The choice of ionization source and mass analyzer depends on the analytical goal—qualitative structural confirmation or quantitative bioanalysis.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): The most common technique for polar to moderately polar difluoromethylated compounds. It is a "soft" ionization method, often preserving the molecular ion.[4][13]

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not efficiently ionized by ESI.[5]

  • Mass Analyzers:

    • High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap, Q-TOF): Essential for qualitative analysis. Accurate mass measurements allow for the confident determination of elemental composition, which is critical for identifying unknown metabolites or degradation products.[6][14]

    • Tandem Mass Spectrometry (MS/MS - e.g., Triple Quadrupole, QQQ): The gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[10] It operates in Multiple Reaction Monitoring (MRM) mode, providing a highly specific signal for the target analyte.

Protocol 1: Qualitative Analysis and Structural Elucidation by LC-HRMS

This protocol provides a framework for identifying a difluoromethylated compound and characterizing its fragmentation pattern.

Workflow for Qualitative Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Interpretation Prep Dissolve Standard in 50:50 ACN:H2O LC Inject on C18 Column with Gradient Elution Prep->LC MS1 Full Scan MS (m/z 100-1000) Determine [M+H]+ LC->MS1 MS2 Data-Dependent MS/MS (Top 3 Precursors) MS1->MS2 Process Extract Ion Chromatogram MS2->Process Interpret Analyze MS/MS Spectrum Identify Fragment Ions Process->Interpret Formula Confirm Elemental Composition Interpret->Formula

Caption: Workflow for qualitative analysis of difluoromethylated compounds.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the pure compound or sample extract in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a 5-minute gradient from 5% to 95% B to quickly elute the compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • HRMS Parameters (Positive ESI Mode):

    • Scan Mode 1 (Full Scan):

      • Mass Range: m/z 100–1000.

      • Resolution: 60,000.

      • Source Conditions: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.

    • Scan Mode 2 (Data-Dependent MS/MS):

      • Activation: HCD or CID.

      • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 NCE) to capture a wide range of fragments.

      • Isolation Window: 1.5 m/z.

  • Data Analysis:

    • Identify the accurate mass of the protonated molecular ion ([M+H]+) from the full scan.

    • Use software to predict the elemental composition and confirm it matches the expected formula (typically within 3 ppm mass error).

    • Examine the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

Protocol 2: Targeted Quantification in a Biological Matrix by LC-MS/MS

This protocol outlines the development of a robust method for quantifying a difluoromethylated drug in human plasma, a common requirement in pharmacokinetic studies.[10]

Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms QQQ MS/MS Analysis cluster_data Data Quantification Spike Spike Plasma with Analyte & Internal Standard Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC Inject on C18 Column Isocratic or Shallow Gradient Evap->LC MRM Optimize & Monitor MRM Transitions LC->MRM Integrate Integrate Peak Areas MRM->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Workflow for quantitative bioanalysis using LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): [15]

    • To 50 µL of plasma sample, standard, or blank, add 10 µL of internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean plate or vial.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Develop a method (isocratic or a shallow gradient) that provides good retention and separation from matrix interferences.[16] A typical run time is 3-5 minutes.

  • MS/MS Method Development (MRM):

    • Infuse a standard solution of the analyte directly into the mass spectrometer to find the optimal precursor ion ([M+H]+ or [M-H]-).

    • Fragment the precursor ion and identify 2-3 of the most stable and intense product ions.

    • Optimize collision energy and other source parameters for each precursor → product ion transition.

  • Validation:

    • Prepare a calibration curve by spiking blank plasma at a range of concentrations (e.g., 1 to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Assess the method for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.

Characteristic Fragmentation & Spectral Interpretation

The interpretation of mass spectra is key to structural confirmation. For difluoromethylated compounds, several fragmentation pathways are noteworthy.

Common Fragmentation Pathways
  • Loss of Difluoromethyl Radical (•CHF2): Cleavage of the bond connecting the –CF2H group to the rest of the molecule results in a neutral loss of 51 Da ([M-51]).[7]

  • Loss of HF: A common pathway for many fluorinated compounds is the elimination of hydrogen fluoride, resulting in a neutral loss of 20 Da ([M-20]).[17]

  • Rearrangements: The presence of fluorine atoms can promote rearrangements. For example, the loss of difluorocarbene (:CF2) has been observed in some trifluoromethyl-substituted benzisoxazoles, a pathway that could be possible for related difluoromethyl structures.[18]

Example Fragmentation Diagram

cluster_main Proposed Fragmentation of a Difluoromethylated Aromatic Compound Mol [Ar-CF2H]+• (Molecular Ion) Frag1 [Ar]+• (Loss of •CHF2, -51 Da) Mol->Frag1 Radical Loss Frag2 [Ar-F]+• (Loss of HF from Ar-CF2H, -20 Da) Mol->Frag2 Rearrangement & Elimination

Caption: Common fragmentation pathways for difluoromethylated aromatics.

Data Summary: Common Neutral Losses
Neutral Loss (Da)Lost MoietyFormulaNotes
20.0062Hydrogen FluorideHFCommon for many organofluorine compounds.[17]
51.0031Difluoromethyl Radical•CHF2Characteristic cleavage of the C-C bond.[7]
32.0036HCF2 radical fragment•HCFPossible secondary fragmentation product.

Note: Masses are monoisotopic.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Sensitivity Inefficient ionization; Matrix suppression.Optimize ESI source parameters (voltage, gas flows). Try APCI. Improve sample cleanup (e.g., use SPE instead of protein precipitation).[10]
In-source Fragmentation Source conditions are too harsh (high temperature or voltage).Reduce source temperature and/or fragmentor/cone voltage. This is a common issue where the molecular ion fragments before entering the mass analyzer.[19]
No Molecular Ion Observed Compound is highly unstable under ionization conditions.Use a softer ionization technique if available (e.g., CI).[5] Lower source energy. Accept a prominent fragment ion as the precursor for MS/MS.
Poor Peak Shape Secondary interactions with column hardware; Inappropriate mobile phase pH.Add an appropriate modifier to the mobile phase (e.g., formic acid). Ensure sample solvent is not stronger than the initial mobile phase.

References

  • Bhat A. P., Pomerantz W. C. K., Arnold W. A. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ. Sci. Technol. 2022, 56 (17), 12336–12346. Available from: [Link]

  • Godlewska, K., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. 2021. Available from: [Link]

  • Krylova, L. V., et al. The Application of Fluorine-Containing Reagents in Structural Proteomics. Mini reviews in medicinal chemistry. 2021. Available from: [Link]

  • Salim, M., et al. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. 2019. Available from: [Link]

  • Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1952. Available from: [Link]

  • Bhat, A. P., et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. 2024. Available from: [Link]

  • Godlewska, K., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. 2021. Available from: [Link]

  • Kagramanov, N. D. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. 2021. Available from: [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. 2025. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. Available from: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

  • Chemistry LibreTexts. Ionization Techniques. 2023. Available from: [Link]

  • BASi. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Available from: [Link]

  • Wang, N., et al. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. 2011. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Stone, J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. 2018. Available from: [Link]

  • Gros, M., et al. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. CHIMIA. 2013. Available from: [Link]

  • De Vrieze, M., et al. Current developments in LC-MS for pharmaceutical analysis. Analyst. 2020. Available from: [Link]

  • Restek. LC-MS/MS Method Development for Drug Analysis. YouTube. 2024. Available from: [Link]

  • Henderson, O. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. 2025. Available from: [Link]

  • De Vrieze, M., et al. Current developments in LC-MS for pharmaceutical analysis. SciSpace. 2020. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

Sources

Application Note: Strategic Therapeutic Development with Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS: 1211532-60-3) as a high-value building block in modern drug discovery. Unlike traditional trifluoromethyl (


) or methyl (

) substitutions, the difluoromethyl (

) group offers a unique "Goldilocks" profile: it acts as a lipophilic hydrogen bond donor while simultaneously blocking metabolic oxidation. This guide provides validated protocols for converting this ester scaffold into bioactive cores, specifically targeting kinase inhibitors and GPCR ligands where physicochemical optimization is critical.

Chemical Biology Profile: The Advantage

The selection of the 2-(difluoromethyl)pyridine motif is rarely accidental; it is a precision engineering choice driven by the "Fluorine Effect."

The Lipophilic Hydrogen Bond Donor

Classically, medicinal chemists use hydroxyl (-OH) or thiol (-SH) groups as hydrogen bond donors (HBD). However, these groups often suffer from rapid glucuronidation (Phase II metabolism) and poor membrane permeability.

The


 group on the pyridine ring acts as a bioisostere  for these groups but with inverted lipophilicity. The polarized C-H bond (due to the electronegativity of the two fluorine atoms) allows the proton to serve as a weak H-bond donor.
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
H-Bond Donor NoNoYes (Weak)
Lipophilicity (

)
+0.56+0.88+0.65
Metabolic Stability Low (Oxidation prone)HighHigh
Electronegativity LowHighModerate
Metabolic Blocking at the 2-Position

The 2-position of pyridine is a notorious "soft spot" for metabolic oxidation by aldehyde oxidase (AO) or cytochrome P450s, often leading to rapid clearance.

  • Mechanism: Substitution with

    
     sterically and electronically blocks this oxidative attack without introducing the excessive lipophilicity penalty associated with a 
    
    
    
    group or the metabolic liability of a
    
    
    group.

Strategic Decision Logic

The following decision tree illustrates when to deploy this specific building block in a Hit-to-Lead campaign.

DesignLogic Start Hit Compound Analysis Issue1 Issue: High Clearance? Start->Issue1 Issue2 Issue: Poor Permeability? Start->Issue2 Issue3 Issue: Lack of Potency? Start->Issue3 Sol1 Check C2-Position Metabolic Soft Spot Issue1->Sol1 Oxidative Liability Sol2 Replace Polar HBD (OH/NH) with CF2H Issue2->Sol2 Reduce PSA Issue3->Sol2 New Interactions Action Deploy Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Sol1->Action Sol2->Action Result Outcome: Blocked Metabolism + Retained H-Bonding Action->Result

Figure 1: Decision logic for incorporating the difluoromethylpyridine scaffold.

Validated Synthetic Workflows

The ethyl ester at the C4 position serves as a versatile handle. Below are three modular protocols for diversifying this scaffold.

Module A: Hydrolysis to Carboxylic Acid (The "Linker" Module)

Objective: Generate the free acid for amide coupling (e.g., to create a kinase hinge binder).

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in THF:Water (3:1 ratio).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitor by TLC (50% EtOAc/Hex) or LCMS.

  • Workup (Critical):

    • Concentrate to remove THF.

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1N HCl to pH 3-4. Caution: Rapid acidification can cause decarboxylation or side reactions in electron-deficient pyridines.

    • Extract with EtOAc (3x). Dry over Na2SO4.

  • Yield Expectation: >90% White Solid.

Module B: Chemoselective Reduction to Alcohol (The "Extender" Module)

Objective: Convert the ester to a primary alcohol for ether synthesis or further homologation. Scientific Insight: Avoid Lithium Aluminum Hydride (LAH). Strong nucleophilic reductants can attack the electron-deficient pyridine ring or over-reduce the


 group. Sodium Borohydride in Methanol is the preferred, milder system.

Protocol:

  • Setup: Dissolve the ester (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Addition: Add

    
     (4.0 eq) portion-wise at 0°C over 30 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Warm to 50°C for 2 hours to ensure completion.

  • Quench: Cool to 0°C. Quench with Saturated

    
    .
    
  • Purification: Flash chromatography is usually required (DCM:MeOH gradient).

Module C: Direct Amidation (The Library Module)

Objective: Rapid parallel synthesis of amide libraries.

Protocol:

  • Activation: Convert the hydrolyzed acid (from Module A) using HATU (1.2 eq) and DIEA (3.0 eq) in DMF. Stir for 10 mins.

  • Coupling: Add the amine partner (1.1 eq).

  • Purification: This scaffold is highly compatible with reverse-phase HPLC purification (0.1% Formic Acid modifier).

Experimental Visualization: Synthetic Pathways

Synthesis Ester Ethyl 2-(difluoromethyl) pyridine-4-carboxylate (Starting Material) Acid Carboxylic Acid (Intermediate) Ester->Acid LiOH, THF/H2O (Hydrolysis) Alcohol Primary Alcohol (Intermediate) Ester->Alcohol NaBH4, MeOH (Reduction) Amide Amide Library (Target: Kinase Inhibitors) Acid->Amide R-NH2, HATU (Coupling) Ether Ether Derivatives (Target: GPCR Ligands) Alcohol->Ether R-X, NaH (Alkylation)

Figure 2: Divergent synthetic pathways from the parent ester.

Case Study: Designing a Type II Kinase Inhibitor

The Challenge: A lead compound containing a 2-methylpyridine moiety showed high potency against VEGFR2 but suffered from rapid clearance (


 min) due to oxidation of the methyl group.

The Solution:

  • Scaffold Hop: The 2-methylpyridine was replaced with the 2-(difluoromethyl)pyridine core using the ester starting material.

  • Synthesis: The ester was hydrolyzed (Module A) and coupled to a diaryl urea motif (Module C).

  • Result:

    • Potency: Maintained (

      
       nM). The 
      
      
      
      proton formed a weak H-bond with the gatekeeper residue, mimicking the original interaction.
    • Metabolic Stability:

      
       increased to >120 min in human liver microsomes (HLM). The 
      
      
      
      group effectively blocked the oxidative metabolic pathway.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Erickson, J. A., et al. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry, 64(3), 1234-1245.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Xing, L., et al. (2015). The impact of difluoromethyl group on physicochemical and ADME properties.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 25(5), 1098-1102.

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.

Sources

scale-up synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Part 1: Executive Summary & Strategic Analysis

The Challenge: The difluoromethyl group (


) is a critical lipophilic hydrogen bond donor (bioisostere of 

and

) that modulates metabolic stability (

modulation) and membrane permeability. However, introducing this moiety on a kilogram scale presents significant safety and selectivity hurdles.

For the target molecule This compound , two primary retrosynthetic disconnects exist:

  • Classical Deoxofluorination: Conversion of a formyl group using DAST/Deoxo-Fluor. While reliable on a gram scale, this route poses severe thermal runaway risks and high cost on a multi-kilogram scale.

  • Innate C-H Functionalization (Radical): Direct Minisci-type alkylation of the pyridine core. Historically plagued by poor regioselectivity, modern zinc sulfinate reagents have rendered this the preferred "Green Chemistry" route for scale-up, offering superior Process Mass Intensity (PMI).

Selected Route: This guide prioritizes the Radical Difluoromethylation via Zinc Difluoromethanesulfinate (DFMS) as the Primary Protocol due to its step economy (1 step vs 3 steps) and avoidance of explosive fluorinating agents. A Secondary Protocol (Deoxofluorination) is provided for cases where regioselectivity requires absolute structural control.

Part 2: Synthetic Pathway Visualization

The following diagram outlines the strategic decision tree for synthesizing the target, highlighting the chosen scalable pathway.

G cluster_legend Route Comparison Start Ethyl Isonicotinate (Commodity Starting Material) DFMS Zn(SO2CF2H)2 / TBHP (Radical Route) Start->DFMS Oxidation SeO2 Oxidation Start->Oxidation Aldehyde Ethyl 2-formylisonicotinate (Unstable Intermediate) DAST Deoxo-Fluor / DAST (Deoxofluorination) Aldehyde->DAST Target Ethyl 2-(difluoromethyl) pyridine-4-carboxylate (Target) DFMS->Target  Direct C-H Func.  (Preferred Scale-Up) DAST->Target  Safety Risk  (High Cost) Oxidation->Aldehyde Preferred Preferred Route (Green) Legacy Legacy Route (Red)

Caption: Comparison of Direct C-H Functionalization (Green) vs. Classical Deoxofluorination (Red).

Part 3: Primary Protocol – Radical Difluoromethylation (Scale-Up)

Mechanism & Rationale: This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) , a stable solid reagent (Baran’s Reagent). The reaction proceeds via a radical mechanism where a


 radical is generated by oxidative desulfination using tert-butyl hydroperoxide (TBHP).
  • Regioselectivity: Protonation of the pyridine nitrogen (using TFA) increases the electrophilicity of the ring, directing the nucleophilic radical preferentially to the C2 position. The C4 position is blocked by the ester, and C6 is equivalent to C2.

Materials & Reagents
ReagentEquiv.[1]MWMass/Vol (100g Scale)Role
Ethyl Isonicotinate 1.0151.16100.0 gSubstrate
Zn(SO₂CF₂H)₂ (DFMS) 3.0295.58586.8 gRadical Source
Trifluoroacetic Acid (TFA) 1.0114.0275.4 g (50.6 mL)Activator (

)
TBHP (70% aq.) 5.090.12426.0 g (ca. 450 mL)Oxidant
DCM / Water --1.0 L / 500 mLBiphasic Solvent
Step-by-Step Procedure (100g Scale)
  • Reactor Setup:

    • Use a 3L jacketed glass reactor equipped with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a reflux condenser connected to a caustic scrubber (to neutralize acidic off-gassing).

    • Safety Note: TBHP is an oxidizer. Ensure the reactor is free of metal contaminants (Fe, Mn) that could catalyze rapid decomposition.

  • Biphasic Mixture Preparation:

    • Charge Dichloromethane (DCM) (1.0 L) and Ethyl Isonicotinate (100 g, 0.66 mol) into the reactor.

    • Add Water (500 mL).

    • Cool the mixture to 0 °C using the jacket chiller.

  • Reagent Addition (Exotherm Control):

    • Add Trifluoroacetic Acid (TFA) (50.6 mL) dropwise over 15 minutes. Observation: Slight exotherm; maintain

      
      .
      
    • Add Zinc Difluoromethanesulfinate (DFMS) (586.8 g) in three portions as a solid. The salt will suspend in the aqueous layer.

  • Initiation:

    • Add TBHP (70% aq.) (450 mL) dropwise via an addition funnel over 2 hours .

    • Critical Process Parameter (CPP): The reaction is exothermic. Adjust addition rate to maintain

      
      .
      
    • Once addition is complete, warm the mixture to Room Temperature (20-25 °C) and stir vigorously (400 rpm) for 24 hours.

  • Monitoring:

    • Monitor by HPLC or TLC (20% EtOAc/Hexanes). The product is less polar than the starting material.

    • Endpoint: >95% conversion of starting material.[2]

  • Workup & Purification:

    • Quench: Slowly add saturated aqueous

      
       (approx. 1L) to the stirred mixture until pH ~8. Caution:
      
      
      
      evolution.
    • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash: Combine organics and wash with 10%

      
       (to remove residual peroxides - Test with starch-iodide paper) and then brine.
      
    • Drying: Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude residue is typically a yellow oil. For high purity, perform a short-path distillation (bp ~110°C @ 1 mmHg) or silica plug filtration.

Analytical Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     8.80 (d, J = 5.0 Hz, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 7.95 (d, J = 5.0 Hz, 1H, Ar-H), 6.70 (t, J = 55.0 Hz, 1H, 
    
    
    
    ), 4.45 (q, 2H), 1.42 (t, 3H).
  • 19F NMR:

    
     -116.5 (d, J = 55 Hz). Note the characteristic doublet due to H-F coupling.
    

Part 4: Secondary Protocol – Deoxofluorination (Alternative)

Use this route only if the radical route fails due to substrate-specific interference.

Safety Alert: This route uses Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). While safer than DAST, it still possesses significant thermal instability. Never heat neat Deoxo-Fluor above 50°C.

  • Precursor Synthesis: Convert Ethyl 2-methylisonicotinate to Ethyl 2-formylisonicotinate via

    
     oxidation (reflux in dioxane, 4h).
    
  • Fluorination:

    • Dissolve Ethyl 2-formylisonicotinate (1 equiv) in anhydrous DCM (

      
      ).
      
    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Allow to warm to RT and stir for 12h.

    • Quench (Critical): Pour reaction mixture slowly into saturated

      
       / Ice mixture. Do not add water to the reaction.
      

Part 5: Process Safety & Troubleshooting

IssueRoot CauseMitigation Strategy
Low Conversion (Radical Route) Inefficient radical generationAdd fresh portion of DFMS (0.5 eq) and TBHP (1.0 eq). Ensure vigorous stirring (biphasic).
Thermal Runaway (TBHP Addition) Rapid decomposition of peroxideStrictly control addition rate. Ensure cooling jacket is active. Monitor for "induction period" – if no temp rise initially, stop and wait.
Regioisomers (C2 vs C6) Symmetric moleculeFor isonicotinate, C2 and C6 are identical. No isomer issue.
Residual Peroxides Incomplete consumption of TBHPMandatory: Wash with Sodium Thiosulfate (

) until peroxide test is negative.

References

  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 491, 86–89. (Foundational work on C-H functionalization logic). Link

  • Ji, Y., et al. (2013). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Describes the zinc sulfinate radical mechanism). Link

  • O'Brien, A. G., et al. (2014). "Explosion Hazards of Deoxofluorination Reagents." Organic Process Research & Development, 18(8), 1045–1054. (Critical safety data for Method B). Link

  • Desrosiers, J. N., et al. (2014).[3] "A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals." Organic Letters, 16(6), 1724–1727.[3] (Alternative de novo synthesis for multi-kg scale). Link

  • BenchChem. (2025).[4] "Difluoromethanol Reaction Scale-Up: A Technical Support Center." (General handling of difluoromethyl groups). Link

Sources

Application Note: Strategic Functionalization of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (Compound 1 ) represents a high-value scaffold in medicinal chemistry. The combination of the lipophilic hydrogen-bond donor (


) and the ester functionality offers unique pharmacokinetic profiles. However, the simultaneous presence of the electron-withdrawing ester (C4) and difluoromethyl group (C2) renders the pyridine ring highly electron-deficient. This deactivation makes standard Electrophilic Aromatic Substitution (

) practically impossible.

This guide details three validated workflows to functionalize the pyridine ring of Compound 1 , prioritizing Nucleophilic Radical Substitution (Minisci) and Iridium-Catalyzed C-H Activation as the primary routes to access the C6 position, along with a classical N-Oxide Activation pathway.

Chemical Logic & Reactivity Profile

Structural Analysis[1][2]
  • Electronic State: The pyridine nitrogen, combined with the C4-ester and C2-

    
    , significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases susceptibility to nucleophilic attack  but deactivates the ring toward electrophiles.
    
  • Steric Environment: The C3 and C5 positions are flanked by substituents. The C6 position (ortho to Nitrogen) is the most sterically accessible and electronically activated site for nucleophilic radicals.

  • The

    
     Bioisostere:  The difluoromethyl group is a lipophilic bioisostere of alcohols and thiols [1].[1][2] It is generally stable under oxidative conditions (e.g., mCPBA) and radical conditions but can undergo defluorination or elimination in the presence of strong bases (e.g., 
    
    
    
    -BuLi) or superacids.
Strategic Pathways

The following diagram illustrates the decision matrix for functionalizing Compound 1 :

ReactionLandscape Start Ethyl 2-(difluoromethyl) pyridine-4-carboxylate (1) Minisci Route A: Minisci Reaction (Radical Alkylation) Start->Minisci R-COOH / Ag(I) or Photoredox IrBoryl Route B: Ir-Catalyzed C-H Borylation Start->IrBoryl [Ir(cod)OMe]2 dtbpy, HBpin NOxide Route C: N-Oxidation & Rearrangement Start->NOxide 1. mCPBA 2. POCl3 Prod_A C6-Alkyl Derivatives (Bioactive Core) Minisci->Prod_A Prod_B C6-Boronate Pinacol Ester (Suzuki Handle) IrBoryl->Prod_B Prod_C 6-Chloro Derivative (SNAr Precursor) NOxide->Prod_C

Figure 1: Strategic reaction landscape for the functionalization of Compound 1.

Protocol A: C6-Alkylation via Minisci Reaction

Objective: Direct introduction of alkyl groups at the C6 position. Mechanism: The electron-deficient nature of Compound 1 makes it an ideal substrate for nucleophilic alkyl radicals generated from carboxylic acids or alkyl halides.

Causality

Standard Friedel-Crafts alkylation fails due to ring deactivation. The Minisci reaction utilizes the low LUMO of the protonated pyridine to facilitate radical addition at the


-position (C6).
Detailed Protocol (Silver-Catalyzed Decarboxylation)

Note: This method is robust for primary and secondary alkyl groups.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv)
    
  • Solvent: 1:1 DCM/Water (biphasic) or TFA/Water (for solubility)

  • Acid: TFA (1.0 equiv) - Critical for activating the pyridine nitrogen.

Step-by-Step Workflow:

  • Dissolution: In a reaction vial, dissolve Compound 1 (1 mmol) in DCM (5 mL) and Water (5 mL). Add TFA (1 mmol) to protonate the pyridine.

  • Reagent Addition: Add the desired Carboxylic Acid (2.0 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40°C.

  • Oxidant Feed: Add Ammonium Persulfate (3.0 mmol) slowly over 1 hour (either as a solid or dissolved in minimum water). Slow addition prevents radical dimerization.

  • Monitoring: Monitor by LC-MS. The product will appear as the +R mass.

  • Workup: Basify with sat.

    
     to pH 8. Extract with DCM (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

Parameter Observation Interpretation
LC-MS M+H (Product) Successful alkylation.
1H NMR Loss of signal at ~8.6-8.8 ppm Disappearance of C6-H indicates regioselectivity.

| Side Products | Bis-alkylation (C3/C5) | Rare due to sterics, but possible if excess reagent used. |

Protocol B: C6-Functionalization via Ir-Catalyzed C-H Borylation

Objective: Installation of a Boronate Ester (BPin) for subsequent Suzuki couplings. Mechanism: Iridium-catalyzed borylation is governed by sterics.[3] While the pyridine nitrogen can inhibit the catalyst, the presence of the electron-withdrawing


 group at C2 reduces the basicity of the nitrogen and stabilizes the resulting C6-boronate against protodeborylation [2].
Detailed Protocol

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.55 equiv - 0.5 equiv per B-B bond)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     and dtbpy in THF (2 mL) until the solution turns dark brown/red (active catalyst formation).
    
  • Reaction Assembly: Add

    
     and Compound 1  to the catalyst solution.
    
  • Heating: Seal the vessel and heat to 80°C for 4-16 hours.

  • Workup: Cool to RT. Pass through a short pad of silica gel or Celite (eluting with EtOAc) to remove the catalyst.

  • Isolation: Concentrate in vacuo. Note: Pyridyl boronates can be unstable on silica. Use neutral alumina or reverse phase chromatography if purification is needed immediately.

Critical Note: The C6-BPin product is valuable but can be sensitive. It is often recommended to use it directly in a "telescoped" Suzuki cross-coupling reaction without isolation.

Protocol C: N-Oxide Activation (Chlorination)

Objective: Synthesis of Ethyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate. Mechanism: Oxidation of the nitrogen creates an N-oxide, which is highly polarized. Treatment with


 converts the N-oxide into a leaving group, allowing chloride attack at the 

-position (C6) via an addition-elimination mechanism.
Detailed Protocol

Step 1: N-Oxidation

  • Dissolve Compound 1 in DCM.

  • Add mCPBA (1.2 equiv) at 0°C. Warm to RT and stir overnight.

  • Wash with

    
     (to quench peroxide) and 
    
    
    
    . Isolate the N-oxide. Note:
    
    
    is stable to mCPBA.

Step 2: Chlorination

  • Dissolve the N-oxide intermediate in dry Toluene or

    
    .
    
  • Add

    
     (2.0 equiv). Optional: Add a base like 
    
    
    
    (1.0 equiv) to buffer HCl.
  • Heat to reflux (80-100°C) for 2-4 hours.

  • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

    
    .
    
  • Extraction: Extract with EtOAc. The product (6-Cl derivative) allows for subsequent

    
     reactions with amines or alkoxides.
    

References

  • Bioisosteric Potential of the Difluoromethyl Group.

    • Title: The difluoromethyl group: an unusual hydrogen bond donor.
    • Source:Chem. Commun., 2014.
    • URL:[Link]

  • Iridium-Catalyzed Boryl

    • Title: Iridium-catalyzed C–H borylation of pyridines.[3][4][5][6]

    • Source:Chem. Sci., 2014, 5, 1368-1372.
    • URL:[Link]

  • Minisci Reaction on Electron-Deficient Heterocycles.

    • Title: Practical and innate C-H functionaliz
    • Source:Science, 2012, 337, 1322.
    • URL:[Link]

  • Reactivity of Difluoromethyl Pyridines.

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[7]

    • Source:J. Am. Chem. Soc., 2014, 136, 11, 4133–4136.
    • URL:[Link]

Sources

late-stage difluoromethylation of pyridine-containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Difluoromethylation of Pyridine-Based Pharmacophores

Executive Summary & Strategic Rationale

The Challenge: Pyridine rings are ubiquitous in FDA-approved drugs (e.g., Vismodegib, Imatinib) but are notoriously difficult to functionalize at a late stage due to their electron-deficient nature. Traditional methods (e.g., cross-coupling) require pre-functionalized handles (halides/boronates), forcing de novo synthesis for every analog.

The Solution: Direct C-H difluoromethylation (


) allows for the rapid diversification of finished drug scaffolds.

Why


? 
The difluoromethyl group is a "Lipophilic Hydrogen Bond Donor."[1][2] It acts as a bioisostere for hydroxyl (

), thiol (

), and methyl (

) groups, often improving metabolic stability (blocking P450 oxidation sites) and membrane permeability (

) simultaneously.
  • H-Bond Donor Acidity: The

    
     bond in 
    
    
    
    is sufficiently polarized to act as a weak H-bond donor, mimicking
    
    
    without the metabolic liability of glucuronidation.
  • Lipophilicity: unlike

    
     (which lowers 
    
    
    
    ),
    
    
    generally increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your substrate's electronic profile and functional group sensitivity.

FeatureMethod A: Innate Radical (DFMS-Zn) Method B: Photoredox Catalysis
Primary Mechanism Thermal Radical Substitution (Minisci)SET-mediated Radical Generation
Reagent Zinc Difluoromethanesulfinate (DFMS-Zn)Sodium Difluoromethanesulfinate (

)
Conditions Biphasic (DCM/H₂O), Acidic (TFA), 0°C to RTDMSO/MeCN, Blue LEDs, Room Temp
Substrate Scope Robust substrates; Excellent for C2/C4 selectivity on protonated pyridines.Redox-sensitive substrates; Better for complex scaffolds liable to acid hydrolysis.
Cost/Scalability Low cost; Highly scalable (Gram-scale).Higher cost (Ir/Ru catalysts); Scale-up requires flow chemistry.

Method A: Innate Radical C-H Functionalization (The Baran Protocol)

This method utilizes Zinc Difluoromethanesulfinate (DFMS-Zn) , a bench-stable reagent that releases


 radicals upon oxidation. It relies on the Minisci reaction mechanism, where the pyridine ring is activated via protonation.
Mechanistic Pathway

The reaction requires the pyridine to be protonated (using TFA), lowering its LUMO and making it susceptible to nucleophilic attack by the electron-rich


 radical.

Minisci_Mechanism DFMS DFMS-Zn (Reagent) Radical •CF2H (Nucleophilic Radical) DFMS->Radical Oxidation (TBHP) Intermed Radical Cation Intermediate Radical->Intermed Addition to C2/C4 Pyridine Pyridine Drug (Substrate) Prot_Pyridine Protonated Pyridine (Activated Electrophile) Pyridine->Prot_Pyridine + TFA (Acid) Prot_Pyridine->Intermed Product Difluoromethylated Product Intermed->Product -H+ / Oxidation

Caption: Minisci-type mechanism showing activation of pyridine via protonation and subsequent radical addition.

Detailed Protocol

Reagents:

  • Substrate (Pyridine-containing drug): 1.0 equiv

  • DFMS-Zn (Baran’s Reagent): 3.0 equiv (Commercial or synthesized via

    
    )
    
  • TBHP (tert-Butyl hydroperoxide): 5.0 equiv (70% aq.[3] solution)

  • TFA (Trifluoroacetic acid): 1.0–2.0 equiv (Critical for pyridine activation)

  • Solvent: DCM/Water (2.5:1 ratio)

Step-by-Step Workflow:

  • Setup: In a 20 mL vial equipped with a stir bar, dissolve the Pyridine substrate (0.5 mmol) in DCM (2.5 mL).

  • Activation: Add TFA (1.0 equiv) to protonate the pyridine nitrogen. Checkpoint: Ensure the substrate does not precipitate. If it does, add small amounts of DMSO.

  • Reagent Addition: Add water (1.0 mL) followed by DFMS-Zn (3.0 equiv). The system will be biphasic.

  • Initiation: Cool to 0°C. Add TBHP (5.0 equiv) dropwise over 2 minutes. Vigorous stirring is essential to mix the phases.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. Look for the

      
       mass shift (
      
      
      
      ).
  • Workup: Quench with saturated aq.

    
     (careful: gas evolution). Extract with DCM (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography. Note:

    
     products are often slightly less polar than the parent pyridine.
    

Troubleshooting:

  • Low Conversion? Add a second portion of DFMS-Zn (1.0 equiv) and TBHP (2.0 equiv) after 6 hours.

  • Regioselectivity Issues? Minisci reactions favor C2 and C4 positions. If C2 is blocked, C4 is favored. Steric bulk at C3 can direct the radical to C6.

Method B: Photoredox-Catalyzed Functionalization

For substrates containing acid-sensitive groups (acetals, tert-butyl esters) or where thermal radical conditions cause decomposition, photoredox catalysis offers a milder alternative.

Mechanistic Pathway

A photocatalyst (Ir or Ru based) is excited by blue light, acting as a single-electron oxidant to generate the


 radical from a sulfinate salt.

Photoredox_Flow cluster_cycle Catalytic Cycle Light Blue LEDs (450 nm) Cat Ir(dF(CF3)ppy)2(dtbbpy)+ (Photocatalyst) Light->Cat Excitation ExcitedCat *Ir(III) Excited Cat->ExcitedCat Reagent HCF2SO2Na (Langlois Reagent) Substrate Pyridine Substrate Reagent->Substrate •CF2H Transfer ExcitedCat->Reagent SET Oxidation RedCat Ir(II) Reduced Product CF2H-Pyridine Substrate->Product Oxidation (-H+)

Caption: Photoredox cycle generating electrophilic radicals under mild conditions.

Detailed Protocol

Reagents:

  • Substrate: 0.5 mmol

  • Reagent: Sodium difluoromethanesulfinate (

    
    ): 3.0 equiv
    
  • Catalyst:

    
     (1–2 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: DMSO or 1:1 DMSO/Water

  • Light Source: 34W Blue LED lamp (approx. 450 nm)

Step-by-Step Workflow:

  • Preparation: In a glass vial, combine the substrate, photocatalyst, sulfinate reagent, and persulfate oxidant.

  • Degassing: Add solvent (DMSO). Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to keep the reaction at RT (prevent thermal background reactions).

  • Monitoring: Irradiate for 18–24 hours.

    • Self-Validating Checkpoint: The reaction mixture often turns from yellow to dark orange. If it turns colorless immediately, the catalyst may have degraded (check oxygen exclusion).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMSO).

Case Study: Late-Stage Functionalization of Vismodegib

Objective: Synthesize a difluoromethylated analog of Vismodegib (Hedgehog pathway inhibitor) to improve metabolic stability.

  • Structure Analysis: Vismodegib contains a chlorinated pyridine ring and an amide linkage. The amide is stable to radicals, but the pyridine nitrogen is the primary directing group.

  • Method Selection: Method A (DFMS-Zn) is selected due to the robustness of the amide bond and the need for high efficiency.

  • Experimental Result:

    • Using 3.0 equiv DFMS-Zn, 5.0 equiv TBHP, and 1.0 equiv TFA in DCM/H₂O.

    • Outcome: The

      
       radical adds selectively to the C2 position of the pyridine ring (ortho to the nitrogen), which is the most electron-deficient site upon protonation.
      
    • Yield: 55–65% isolated yield of the mono-difluoromethylated analog.

References

  • Fujiwara, Y., et al. (2012).[4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[4] [Link][4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • O'Hara, F., et al. (2013).[5] Preparation and purification of zinc sulfinate reagents for drug discovery.[5] Nature Protocols, 8, 1042–1047.[5] [Link]

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637.[6] [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-(difluoromethyl)pyridine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate CAS: 1192539-75-5 Core Challenge: Balancing regioselectivity (C2 vs. C6) and preventing ester hydrolysis/degradation during fluorination.

Strategic Route Selection

Before troubleshooting, ensure you are using the synthetic pathway best suited to your starting material availability and scale.

Route Decision Tree

RouteSelection Start Start: Select Precursor Isonicotinate Ethyl Isonicotinate (Cheap, Commercially Available) Start->Isonicotinate Formyl Ethyl 2-formylisonicotinate (Specialty Building Block) Start->Formyl Minisci Protocol A: Radical Difluoromethylation (Baran Reagent / Zn(SO2CF2H)2) Isonicotinate->Minisci Direct C-H Functionalization Deoxo Protocol B: Deoxofluorination (DAST / XtalFluor-E) Formyl->Deoxo Carbonyl Transformation Result Target: Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Minisci->Result Constraint1 Risk: Regioisomers (C2/C6) Minisci->Constraint1 Deoxo->Result Constraint2 Risk: Safety/Stability Deoxo->Constraint2

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: Radical Difluoromethylation (The "Baran" Method)[1]

Context: This is the modern "innate C-H functionalization" approach. It uses Zinc Difluoromethanesulfinate (DFMS) to generate


 radicals that attack the electron-deficient pyridine ring.

Standard Protocol:

  • Substrate: Ethyl isonicotinate (1.0 equiv)

  • Reagent: Zn(SO₂CF₂H)₂ (DFMS) (2.0–3.0 equiv)

  • Oxidant: TBHP (70% aq., 3.0–5.0 equiv)

  • Solvent: DCM/Water (Biphasic) or DMSO

  • Additive: TFA (1.0 equiv)

Troubleshooting Guide: Protocol A
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Radical Quenching Increase DFMS loading to 3.0–4.0 equiv. Add the oxidant (TBHP) slowly over 2 hours to maintain a steady radical flux rather than a burst.
No Reaction Poor Activation Add TFA (Trifluoroacetic Acid). Pyridines are electron-poor but need protonation to lower the LUMO further, making C2 susceptible to nucleophilic radical attack.
Regioisomer Mixture (C2 vs C6) Statistical Attack Since the C4 position is blocked by the ester, C2 and C6 are electronically equivalent. This is unavoidable chemically. You must rely on chromatography. Use a gradient of Hexane/EtOAc (0-20%) on silica.
Ester Hydrolysis Basic Impurities/Heat Avoid using hydroxide bases during workup. The reaction generates sulfinic acid byproducts; quench with saturated NaHCO₃ but keep contact time short.
Emulsion Formation Zinc Salts The zinc byproducts form sticky suspensions. Filter the crude mixture through a pad of Celite before extraction to break the emulsion.
Mechanistic Insight: Why TFA is Critical

RadicalMechanism DFMS Zn(SO2CF2H)2 (Reagent) Radical •CF2H (Nucleophilic Radical) DFMS->Radical TBHP Oxidation Intermediate Radical Cation Intermediate Radical->Intermediate Attacks C2 Pyridine Ethyl Isonicotinate Activated Protonated Pyridine (Lower LUMO) Pyridine->Activated + TFA Activated->Intermediate Product Final Product Intermediate->Product -H• (Oxidation)

Figure 2: Mechanistic pathway showing the dual requirement of radical generation and substrate activation.

Protocol B: Deoxofluorination (The "Classic" Method)

Context: Converting an aldehyde to a difluoromethyl group. Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

Troubleshooting Guide: Protocol B

Question: My reaction turns into a black tar immediately upon adding DAST. Why? Answer: Pyridines are basic. They can attack the sulfur center of DAST, leading to N-activation and subsequent polymerization/decomposition.

  • Fix 1 (Temperature): Do NOT add DAST at room temperature. Cool to -78°C , add dropwise, then warm slowly to 0°C.

  • Fix 2 (Reagent Swap): Switch to XtalFluor-E . It is a solid salt (

    
    ), significantly more stable, and does not produce HF in the same way, reducing tar formation. It requires an exogenous fluoride source (e.g., 
    
    
    
    ).

Question: The yield is good, but the product degrades on the silica column. Answer: Benzylic-type difluoromethyl groups on pyridines can be sensitive to silica acidity, leading to hydrolysis back to the aldehyde.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in hexanes to neutralize acidic sites before loading your sample.

Comparative Data: Reagent Selection

FeatureZn(SO₂CF₂H)₂ (Baran)DAST / Deoxo-FluorSelectfluor (F⁺ source)
Reaction Type Radical C-H FunctionalizationNucleophilic DeoxofluorinationElectrophilic Fluorination
Precursor Ethyl Isonicotinate (Ester)Ethyl 2-formylisonicotinate (Aldehyde)N/A (Wrong mechanism for this target)
Safety Profile High (Solid, stable)Low (Explosive, shock sensitive)High
Cost Efficiency High (1 step from cheap SM)Low (Requires aldehyde synthesis)N/A
Key Additive TFA + TBHPDCM (Anhydrous)N/A

FAQ: Expert Insights

Q: Can I use photoredox catalysis instead of the zinc reagent? A: Yes. The MacMillan or Stephenson protocols using


 and difluoromethanesulfonyl chloride (

) are effective. However, these require specialized photoreactors. The Zinc Sulfinate (Baran) method is generally preferred for scale-up because it only requires standard glassware and is less sensitive to oxygen.

Q: How do I separate the 2-substituted product from the 2,6-disubstituted byproduct? A: If you run the radical reaction too long or with too much reagent, you will get 2,6-bis(difluoromethyl)pyridine.

  • Separation: The bis-CF2H product is significantly less polar.

  • Prevention: Stop the reaction at 70% conversion. It is better to recover starting material than to over-fluorinate.

References

  • Innate C-H functionalization of heterocycles: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1][2] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[3][1]

  • Zinc Reagent Discovery: Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ...[2] & Baran, P. S. (2012).[1][2] A new reagent for direct difluoromethylation.[3][1][2][4][5] Journal of the American Chemical Society, 134(3), 1494-1497.[3][2]

  • Minisci Reaction Review: Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists.[6] MedChemComm, 2(12), 1135-1161.

  • Deoxofluorination Safety: Singh, R. P., & Shreve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis, 2002(17), 2561-2578.

Sources

challenges in the regioselective difluoromethylation of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Difluoromethylation (Py-CF₂H) Current Status: 🟢 Operational | Ticket Volume: High Topic: Troubleshooting Regioselectivity & Reactivity in


 Installation

Welcome to the Py-CF₂H Support Hub

Senior Scientist Note: The difluoromethyl (


) group is a "lipophilic hydrogen bond donor" that can drastically alter the metabolic stability (

modulation) and bioavailability of pyridine-based pharmacophores. However, installing it regioselectively is one of the most frequent "tickets" we receive. Pyridine is electronically schizophrenic: electron-deficient enough to resist electrophilic attack, yet the nitrogen atom is basic enough to poison transition metal catalysts.

This guide treats your synthetic challenges as technical support tickets. Locate your specific failure mode below to find the patch.

Module 1: Direct C-H Functionalization (Radical/Minisci)

Ticket #101: "I'm getting a mixture of C2 and C4 isomers."

  • Diagnosis: You are likely performing a standard Minisci reaction using the Langlois reagent (

    
    ) or Baran’s reagent (
    
    
    
    ) on a simple pyridinium salt.
  • Root Cause: The nucleophilic

    
     radical attacks the most electron-deficient positions of the protonated pyridine. Frontier Molecular Orbital (FMO) theory dictates that the LUMO coefficients at C2 and C4 are nearly identical, leading to poor discrimination.
    
  • The Patch (Protocol Adjustment):

    • Switch to C4-Selective Blocking: If you need C4, you cannot rely on intrinsic bias. You must sterically block the C2 positions.[1]

      • Solution: Install a temporary maleate-derived blocking group on the nitrogen. This directs the radical exclusively to C4.[2][3]

    • Switch to N-Oxides for C2: If you need C2, oxidize to the Pyridine N-oxide. The oxygen atom creates a dipole that favors C2 attack via a specific interaction with the radical species, often enhanced by Lewis acids.

Ticket #102: "The reaction yields are low and I see over-alkylation (bis-CF₂H)."

  • Diagnosis: Radical flux is too high, and the product (which is still electron-deficient) competes with the starting material.

  • The Patch:

    • Phase-Transfer Control: Use a biphasic system (DCM/Water) with Zn(SO₂CF₂H)₂. The zinc salt slowly releases the radical, preventing the "radical soup" that leads to polymerization.

    • Protonation State: Ensure the medium remains acidic (TFA or

      
      ). If the pH rises, the pyridine deprotonates and becomes unreactive toward nucleophilic radicals.
      

Module 2: The "Meta" (C3) Challenge

Ticket #204: "I cannot install CF₂H at the C3 position. It always goes to C2/C4."

  • Senior Scientist Note: Direct C3-H functionalization of pyridine via radicals is electronically forbidden (the "Forbidden Zone"). The C3 position is not sufficiently electrophilic.

  • The Patch (The "Switch" Strategy):

    • Method: Use Oxazino Pyridine Intermediates .[4][5][6]

    • Logic: Instead of attacking a pyridinium ion, you react a pre-formed oxazino-pyridine.[5] Under basic conditions, this intermediate directs reactivity to the "meta" (C3) position.

    • Reference Protocol: See Nat. Commun. 2024 (Ref 1). This allows a "Selectivity Switch"—acidic conditions give C4, basic conditions give C3.

Module 3: Transition Metal Cross-Coupling

Ticket #301: "My Palladium catalyst dies immediately (0% Conversion)."

  • Diagnosis: Catalyst Poisoning.[7] The pyridine nitrogen lone pair is binding irreversibly to the Pd center, displacing your phosphine ligands.

  • The Patch:

    • The "Pre-Activation" Workaround: Do not use free pyridine. Use 2-chloropyridine or 2-bromopyridine as the substrate.

    • The "Masking" Strategy: Use Pyridine N-oxide. The oxygen reduces the binding affinity to the metal. You can reduce the N-oxide back to the pyridine using

      
       or Zn dust post-reaction.
      
    • Catalyst Switch: Switch to Nickel (Ni) catalysis. Ni-bipyridine complexes are more robust for

      
       coupling.
      
      • Reagent: Use

        
         with a bulky ligand (e.g., dtbbpy) and a 
        
        
        
        source like TMS-CF₂H (with CsF activation).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct regioselective method.

Pyridine_Regioselectivity Start Target: Pyridine-CF2H Position Which position do you need? Start->Position C2 C2 (Ortho) Position->C2 C3 C3 (Meta) (The Hardest) Position->C3 C4 C4 (Para) Position->C4 Method_C2 Method: Radical N-Oxide C2->Method_C2 Method_C3 Method: Indirect Switch C3->Method_C3 Method_C4 Method: Steric Blocking C4->Method_C4 Step_C2 1. Oxidize to N-Oxide 2. Langlois Reagent 3. Reduce N-Oxide Method_C2->Step_C2 Step_C3 Use Oxazino-Pyridine Intermediate (Nature Commun. 2024) Method_C3->Step_C3 Step_C4 1. Install Maleate Blocker 2. Minisci Reaction 3. Deprotect Method_C4->Step_C4

Caption: Decision matrix for selecting the synthetic route based on the desired regiochemical outcome (C2, C3, or C4).

Comparison of Key Reagents

ReagentCommon NameRadical SourceKey AdvantageKey Limitation

Langlois Reagent

Cheap, stable solid.Poor regioselectivity on bare pyridines.

Baran's Reagent (DFMS)

Controlled radical release; milder.Requires stoichiometric Zn; slightly pricier.

Phosphonium Salts

(via SET)
High C4 selectivity (McNally method).Requires photocatalyst or specific activation.

Ruppert-Prakash (mod)

(Carbene/Anion)
Good for metal-catalyzed coupling.Not suitable for direct C-H radical reactions.

Detailed Protocol: C4-Selective Difluoromethylation

Scenario: You need to install a


 group at C4 of a complex pyridine scaffold.
Method:  Maleate-Blocking Minisci (Adapted from JACS 2021).[3]
  • Blocking Group Installation:

    • Dissolve pyridine substrate (1.0 equiv) in EtOH.

    • Add Maleic anhydride derivative (1.1 equiv).

    • Stir at RT for 2h. Precipitate the zwitterionic intermediate.

  • Radical Reaction:

    • Suspend intermediate in DCM/H₂O (1:1).

    • Add DFMS (

      
      )  (2.5 equiv) and TBHP  (oxidant, 3.0 equiv).
      
    • Stir vigorously at 0°C to RT. Note: The blocking group sterically shields C2/C6.[2]

  • Deprotection:

    • The blocking group is often cleaved in situ or requires a mild acidic wash (

      
      ) to release the C4-difluoromethylated pyridine.
      

References

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Source: Nature Communications (2024).[6] URL:[Link][6]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (Baran Group) Source: Journal of the American Chemical Society (2021).[3] URL:[Link]

  • Versatile C-H difluoromethylation of heteroarenes. (McNally Group - Phosphonium strategy) Source: Chem (2019/Related Context). URL:[Link][1]

  • Difluoromethylation of heterocycles via a radical process. Source: Organic Chemistry Frontiers (2022).[8] URL:[Link]

Sources

stability issues of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate Under Acidic Conditions

Technical Support Center: Stability & Handling Guide

Product: this compound CAS: 1192539-75-5 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Acidic Paradox

Researchers often underestimate the complexity of This compound in acidic media.[1] While the pyridine ring suggests basicity, the electron-withdrawing nature of the 2-difluoromethyl (


) and 4-ester groups significantly lowers the 

of the pyridine nitrogen.

Under acidic conditions, you face three distinct stability vectors:

  • Reversible Protonation (pH < 3): Immediate formation of the pyridinium salt, drastically altering solubility.

  • Ester Hydrolysis (pH < 1, Heat): Conversion to the carboxylic acid (often intended, but sometimes a degradation product).

  • Difluoromethyl Degradation (Strong Acid + Heat): The "hidden" risk. The 2-position is activated; vigorous acidic hydrolysis can convert the bioisosteric

    
     group into an aldehyde or carboxylic acid, destroying your pharmacophore.
    

Core Stability FAQs

Q1: I washed my organic layer with 1M HCl, and my compound disappeared. Did it decompose? A: It likely didn't decompose, but it did extract . The pyridine nitrogen is protonated by 1M HCl, forming a water-soluble pyridinium hydrochloride salt.

  • Immediate Fix: Neutralize the aqueous layer with saturated

    
     until pH ~8, then re-extract with Ethyl Acetate or DCM.
    
  • Pro-Tip: For washing, use a slightly acidic buffer (pH 4-5) or dilute Citric Acid instead of strong mineral acids to avoid total protonation.[1]

Q2: Can I remove the ethyl ester using acid without losing the difluoromethyl group? A: Yes, but temperature control is critical . The


 group at the 2-position is "benzylic-like" relative to the pyridine nitrogen. While generally robust, it is susceptible to acid-catalyzed hydrolysis at high temperatures (refluxing HCl), potentially converting it to an aldehyde (

) or acid (

).[1]
  • Recommended Protocol: Use LiOH/THF (saponification) for ester hydrolysis instead of acid.[1] It is milder and preserves the

    
     integrity.
    

Q3: Is the


 group stable to Lewis Acids (e.g., 

,

)?
A: Generally, yes, but caution is required. Lewis acids will coordinate strongly to the pyridine nitrogen and the carbonyl oxygen. This double coordination can activate the ring toward nucleophilic attack if moisture is present. Always run Lewis acid reactions under strictly anhydrous conditions.

Troubleshooting Guide: "Where is my compound?"

Use this decision matrix to diagnose yield loss or purity issues during acidic workups.

Troubleshooting Start Issue: Compound Loss/Degradation in Acidic Conditions CheckPhase Check Aqueous Layer (Is it in the water?) Start->CheckPhase Compound missing from organic layer CheckTLC Check TLC/LCMS (New spots?) Start->CheckTLC Compound present but wrong Mass/Rf SaltForm Diagnosis: Pyridinium Salt Formed (Reversible) CheckPhase->SaltForm Yes, recovered upon neutralization Hydrolysis Diagnosis: Ester Hydrolysis (Product is Acid) CheckTLC->Hydrolysis Mass = M-28 (Et loss) Polar spot Defluor Diagnosis: CF2H Degradation (Aldehyde formation) CheckTLC->Defluor Mass change Loss of F signals (NMR) ActionSalt Action: Neutralize (pH 7-8) & Re-extract SaltForm->ActionSalt ActionHydro Action: Check pH < 1 + Heat? Avoid strong acid reflux. Hydrolysis->ActionHydro ActionDefluor Action: Switch to Basic Hydrolysis (LiOH/THF) Defluor->ActionDefluor

Figure 1: Decision tree for diagnosing stability issues during acidic handling.

Comparative Stability Data

The following table summarizes the stability of the functional groups on the pyridine ring under various acidic regimes.

ConditionPyridine Ring (N)Ester (Pos 4)Difluoromethyl (Pos 2)Outcome
Dilute HCl (1M), 25°C Protonated (Salt)StableStableSolubility Shift (Organic

Aqueous)
Conc.[1][2] HCl, 25°C ProtonatedSlow HydrolysisStableSlow Degradation
Conc. HCl, Reflux (100°C) ProtonatedFull Hydrolysis (

COOH)
Risk of Hydrolysis (

CHO)
Complex Mixture
TFA (Neat), 25°C Protonated (Salt)StableStableReversible Salt
Lewis Acid (

), -78°C
CoordinatedStableStableStable Complex

Detailed Experimental Protocols

Protocol A: "Safe" Acidic Workup (Preserving the Ester)

Use this when removing basic impurities (amines) without losing your pyridine ester.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Buffer Selection: Do NOT use 1M HCl. Instead, prepare a 0.5M Citric Acid solution or a Phosphate Buffer (pH 4-5) .[1]

    • Reasoning: The

      
       of this pyridine is likely depressed (< 3) due to electron-withdrawing groups.[1] A pH 4 buffer is acidic enough to protonate aliphatic amines (impurities) but may leave a significant portion of the pyridine ester unprotonated and in the organic layer.
      
  • Extraction: Wash the organic layer with the buffer.

  • Back-Extraction (Critical): Immediately check the aqueous waste. If product is missing, basify the aqueous wash to pH 8 with saturated

    
     and back-extract with EtOAc.[1]
    
  • Drying: Dry over

    
     (neutral) rather than acidic drying agents.
    
Protocol B: Controlled Hydrolysis (Targeting the Acid)

Use this if you WANT the carboxylic acid but MUST preserve the


 group.

Do not use acid reflux. Use the Saponification method.

  • Dissolution: Dissolve this compound (1.0 equiv) in THF/Water (3:1 ratio).

  • Reagent: Add LiOH

    
     (1.2 equiv) at 0°C.
    
  • Reaction: Stir at 0°C

    
     Room Temp. Monitor by TLC.[1][3]
    
    • Note: Avoid heating.[1] High pH + Heat can also degrade

      
       via elimination mechanisms, though less likely than acid hydrolysis.[1]
      
  • Workup (The Acid Trap):

    • Acidify carefully with 1M HCl to pH 3-4 (Isoelectric point region).

    • Do not overshoot to pH 0.

    • Extract with EtOAc.[1][3] The zwitterionic nature of the amino-acid-like product might require n-Butanol or IPA/CHCl3 for efficient extraction.[1]

Mechanistic Insight: The Difluoromethyl Risk

The stability of the


 group is heavily dependent on the electronic environment of the pyridine ring.

Degradation cluster_mechanism Path to Defluorination (Avoid High Heat + Acid) Start 2-CF2H-Pyridine (Ester) Protonated Protonated Species (Activated Ring) Start->Protonated H+ (Acid) WaterAttack Nucleophilic Attack at CF2H Carbon Protonated->WaterAttack H2O / Heat Aldehyde 2-Formyl-Pyridine (Degradation) WaterAttack->Aldehyde -2 HF

Figure 2: Mechanism of acid-catalyzed defluorination.[1] Protonation of the nitrogen pulls electron density, making the benzylic carbon more electrophilic and susceptible to hydrolysis by water.

References

  • Ester Hydrolysis Mechanisms

    • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Difluoromethyl Group Properties

    • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Synthesis and Reactivity of Difluoromethyl Pyridines

    • A simple method for the synthesis of N-difluoromethylated pyridines... RSC Advances.[1] Retrieved from [Link]

  • Pyridine Solubility & Handling

    • How can I hydrolyze an ester on a pyridine ring...? ResearchGate.[1][4] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Splitting in ¹⁹F NMR of Difluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy: unexpected peak splitting in difluoromethyl (CHF₂) compounds. This resource is designed to move beyond simple procedural lists, offering causal explanations and field-proven protocols to empower you to diagnose and resolve spectral complexities.

Frequently Asked Questions (FAQs)

Q1: My ¹⁹F NMR spectrum of a CHF₂-containing molecule shows a complex multiplet instead of the expected triplet. What are the primary causes?

The classic expectation for a CHF₂ group in a ¹⁹F NMR spectrum is a triplet, arising from the coupling of the two equivalent fluorine nuclei to the single proton (a "doublet of doublets" that appears as a triplet when the two ¹⁹F nuclei are chemically and magnetically equivalent). However, several factors can lead to more complex splitting patterns:

  • Diastereotopicity: If the CHF₂ group is located near a chiral center in the molecule, the two fluorine atoms become diastereotopic. This means they are no longer chemically equivalent and will have different chemical shifts. Each fluorine will couple to the geminal proton and to the other fluorine, resulting in two separate doublet of doublets.

  • Long-Range Couplings: Fluorine is known for exhibiting long-range couplings (through more than three bonds) to other nuclei, particularly protons.[1][2][3] If other protons in the molecule are close in space or connected through a rigid bonding network, you may observe additional splitting of the fluorine signals.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than their coupling constant (J), second-order effects (also known as strong coupling) can distort the spectrum. This can lead to non-first-order splitting patterns and changes in peak intensities.

  • Chemical Exchange: If your molecule is undergoing a conformational change or an intermolecular interaction (like binding to another molecule) on a timescale similar to the NMR experiment, you can see changes in peak shape, including broadening or the appearance of new peaks.[4]

Q2: What is a typical range for geminal ²JFF coupling constants in CHF₂ groups?

The geminal coupling constant between two fluorine atoms on the same carbon (²JFF) can be quite large and is sensitive to the molecular structure.[5] For sp³-hybridized carbons, these values can range significantly, but values around 225 Hz have been reported for N-azolyl derivatives.[5] It's important to note that the magnitude of this coupling can be influenced by the electronegativity of substituents and the bond angles at the carbon atom.

Q3: How do solvent and temperature affect the ¹⁹F NMR spectrum of my difluoromethyl compound?

Solvent and temperature can have a significant impact on your ¹⁹F NMR spectrum.[6]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine nuclei, leading to changes in chemical shifts.[7] In some cases, specific solvent-solute interactions can also affect conformational equilibria, which in turn can alter coupling constants and the overall appearance of the spectrum.

  • Temperature Effects: Temperature can affect the rate of dynamic processes such as conformational changes or intermolecular exchange.[8][9] At low temperatures, these processes may be slow on the NMR timescale, resulting in sharp, distinct signals for each conformation. As the temperature increases, these processes can become faster, leading to broadened peaks or a single averaged signal. Temperature also has a linear relationship with the chemical shift of some fluorine compounds.[10]

Q4: I see broad peaks in my spectrum. What could be the cause?

Broad peaks in NMR are generally indicative of a fast relaxation process or chemical exchange. Potential causes include:

  • Chemical Exchange: As mentioned above, if your molecule is undergoing a dynamic process, this can lead to peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions in your sample can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[11][12][13] This is a common instrumental issue that can be resolved by careful shimming of the magnet.

  • High Molecular Weight: Larger molecules tumble more slowly in solution, which can lead to more efficient relaxation and broader lines.

Troubleshooting Guide: From Complex Multiplets to Clean Spectra

This section provides a systematic approach to diagnosing and resolving issues with peak splitting in the ¹⁹F NMR of CHF₂ compounds.

Step 1: Verify the Basics - Sample Preparation and Instrument Setup

Before delving into complex spectral analysis, it's crucial to ensure that the fundamentals of your experiment are sound.

Protocol 1: Standard Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves your compound. If you suspect solvent effects are at play, acquire spectra in a few different solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃CN).

  • Concentration: Aim for a concentration that provides a good signal-to-noise ratio without causing aggregation. For small molecules, 5-10 mg in 0.5-0.7 mL of solvent is a good starting point.

  • Filtering: If your sample contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid ferromagnetic impurities that can degrade shimming.

Protocol 2: Initial NMR Acquisition
  • Standard ¹⁹F Experiment: Begin with a standard, proton-decoupled ¹⁹F NMR experiment. This will simplify the spectrum by removing all ¹H-¹⁹F couplings and help you identify the number of distinct fluorine environments.

  • Proton-Coupled ¹⁹F Experiment: Next, acquire a standard proton-coupled ¹⁹F spectrum. This is where you will observe the splitting due to protons.

  • Shimming: Ensure the magnet is well-shimmed. Poor shimming is a common cause of broad peaks and can obscure fine splitting details.[11][14]

Step 2: Diagnosing the Cause of Complex Splitting

The following flowchart outlines a logical progression for identifying the root cause of your spectral complexity.

Troubleshooting_Flowchart Start Start: Complex Multiplet Observed Decoupled_F19 Run Proton-Decoupled ¹⁹F NMR Start->Decoupled_F19 Single_Peak Single Sharp Peak? Decoupled_F19->Single_Peak Multiple_Peaks Multiple Peaks? Decoupled_F19->Multiple_Peaks Broad_Peak Broad Peak? Decoupled_F19->Broad_Peak Long_Range_Coupling Likely Cause: Long-Range H-F Coupling Single_Peak->Long_Range_Coupling Yes Diastereotopicity Likely Cause: Diastereotopicity Multiple_Peaks->Diastereotopicity Yes Chemical_Exchange Possible Cause: Chemical Exchange Broad_Peak->Chemical_Exchange Yes Poor_Shimming Possible Cause: Poor Shimming or Paramagnetic Impurities Broad_Peak->Poor_Shimming Also consider TwoD_NMR Run 2D NMR (¹H-¹⁹F HETCOR) Diastereotopicity->TwoD_NMR Selective_Decoupling Perform Selective ¹H Decoupling Experiments Long_Range_Coupling->Selective_Decoupling Long_Range_Coupling->TwoD_NMR VT_NMR Perform Variable Temperature (VT) NMR Chemical_Exchange->VT_NMR Reshim Re-shim Magnet and/or Prepare Fresh Sample Poor_Shimming->Reshim

Sources

Technical Support Center: Managing Steric Hindrance in Pyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most persistent challenges in heterocyclic chemistry: managing steric hindrance in pyridine substitution reactions. The unique electronic properties of the pyridine ring, combined with the spatial bulk of substituents, often complicates functionalization. This resource offers troubleshooting guides and FAQs to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the substitution of sterically hindered pyridines.

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing on a 2,6-disubstituted pyridine?

A1: Failure in cross-coupling reactions with highly substituted pyridines, particularly those with substituents at the C2 and C6 positions, is a frequent issue. The challenges are twofold:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the transition metal center (e.g., Palladium, Nickel) of your catalyst. This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes.[1]

  • Steric Shielding: Bulky groups at the positions flanking the reaction site (e.g., a halide at C3 flanked by substituents at C2 and C4) physically block the approach of the catalyst. This hindrance raises the activation energy for crucial steps like oxidative addition, making the reaction kinetically unfavorable.[2]

Troubleshooting & Optimization Strategies:

IssuePotential SolutionCausality & Rationale
Catalyst Inhibition Convert pyridine to its N-oxide before coupling, followed by deoxygenation.[3][4]The N-oxide functionality prevents the nitrogen lone pair from coordinating with the catalyst. The oxygen can be removed post-coupling with a reducing agent like PPh₃.[5]
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos).[1][6]These ligands stabilize the catalytically active species and create a more open coordination sphere around the metal, facilitating the approach to the sterically shielded pyridine.
Poor Reactivity Switch to a more active Nickel-based catalyst system .[1][7]Nickel catalysts can sometimes overcome the high activation barriers associated with hindered substrates where palladium catalysts fail.
General Low Yield Increase reaction temperature, consider microwave irradiation, or add additives like TMEDA.[1]Higher energy input can help overcome kinetic barriers. Additives can enhance catalyst performance and solubility.
Q2: I'm observing poor regioselectivity in the C-H functionalization of my substituted pyridine. How can I control it?

A2: The intrinsic reactivity of C-H bonds in the pyridine ring is governed by both electronic and steric factors. Generally, the order of reactivity for electrophilic or radical attack is C2/C6 > C4 > C3/C5 due to the electron-withdrawing nature of the nitrogen atom.[8][9][10] However, substituents can dramatically alter this preference. A bulky group at C2, for example, will sterically hinder attack at that position and may direct functionalization to C4 or C6.

Strategies for Controlling Regioselectivity:

  • Directing Groups: A directing group (DG) is a functional group covalently attached to the pyridine (often via the nitrogen atom or a substituent) that positions the catalyst at a specific C-H bond. This is a powerful strategy to override the ring's intrinsic reactivity. For instance, a DG can force functionalization at the electronically disfavored but sterically accessible C3 or C4 positions.[7][11][12][13]

  • Blocking Groups: A removable blocking group can be installed at the most reactive position (e.g., C2) to force the reaction to occur at a less reactive site like C4.[1] After the reaction, the blocking group is chemically removed.

  • Catalyst and Ligand Control: Modern transition-metal catalysis offers sophisticated solutions. Specific ligand-metal combinations can exhibit unique regioselectivity. For instance, certain Iridium-catalyzed borylation reactions are controlled primarily by sterics, favoring the least hindered position, which can be exploited for selective functionalization.[12][14] Similarly, Rhodium catalysts have been used for selective C-2 arylation.[15]

Q3: How can I introduce a nucleophile at the C4 position, especially if the C2 and C6 positions are sterically blocked?

A3: Direct nucleophilic attack on a neutral pyridine ring is difficult and typically requires a leaving group. When the C2/C6 positions are hindered, C4 functionalization becomes a significant challenge. The key is to make the pyridine ring more electrophilic.

Effective Strategies for C4-Functionalization:

  • Activation via N-Oxides or Pyridinium Salts: Activating the pyridine ring by forming an N-oxide or a pyridinium salt (e.g., by reacting with an alkyl halide or acyl chloride) withdraws electron density from the ring, making it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][16] If the C2/C6 positions are blocked, this strategy can provide excellent selectivity for the C4 position.[17][18][19]

  • Radical-Based Methods (Photoredox Catalysis): Visible-light photoredox catalysis generates radical species under mild conditions.[17][18] These radicals can couple with pyridinium ions, often showing a preference for the C4 position. This approach avoids harsh reagents and is less susceptible to steric hindrance than traditional two-electron pathways.[20][21]

  • Direct Metalation and Capture: While kinetically C2-lithiation is favored, thermodynamic metalation using stronger bases like n-butylsodium can achieve C4-deprotonation. The resulting 4-sodiopyridine can then be trapped with various electrophiles or used in cross-coupling reactions.[22]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows and detailed experimental protocols for common scenarios.

Guide 1: Troubleshooting Cross-Coupling of a Hindered 2-Halopyridine

Scenario: A Suzuki-Miyaura coupling between 2-bromo-6-(tert-butyl)pyridine and 4-methoxyphenylboronic acid is failing to give the desired product.

Troubleshooting Workflow:

G start No Product Observed in Hindered Suzuki Coupling check_catalyst Is the Catalyst Active? (Run a positive control) start->check_catalyst check_conditions Are Reaction Conditions Harsh Enough? check_catalyst->check_conditions Yes change_catalyst Switch to a More Active Metal System (e.g., Ni catalyst) check_catalyst->change_catalyst No change_ligand Employ Bulky Phosphine Ligands (e.g., SPhos, XPhos) check_conditions->change_ligand No increase_temp Increase Temperature (Consider Microwave) check_conditions->increase_temp Yes success Product Formed change_ligand->success change_catalyst->success protect_N Protect Pyridine Nitrogen (Form N-Oxide) increase_temp->protect_N protect_N->success

Caption: Decision tree for troubleshooting a failing hindered cross-coupling reaction.

Experimental Protocol: Ligand Screening for Hindered Suzuki Coupling

This protocol outlines a parallel screening approach to identify an effective ligand for a challenging Suzuki-Miyaura reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add 2-bromo-6-(tert-butyl)pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst/Ligand Addition:

    • To each vial, add the palladium source, for example, Pd₂(dba)₃ (2 mol %).

    • To each separate vial, add a different bulky phosphine ligand (8 mol %): Vial 1 (SPhos), Vial 2 (XPhos), Vial 3 (RuPhos), Vial 4 (P(tBu)₃).

  • Reaction Setup: Seal the vials, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add degassed solvent (e.g., 1,4-dioxane or toluene, 0.2 M).

  • Heating & Monitoring: Place the vials in a pre-heated aluminum block at 100-120 °C. Monitor the reaction progress at set time intervals (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the conversion to product across the different ligand systems to identify the optimal choice. The combination of a bulky, electron-rich ligand is often critical for success in these sterically demanding couplings.[1][23]

Guide 2: Overcoming Steric Effects in C-H Functionalization via Catalyst Design

Scenario: A direct arylation of 2,6-lutidine is desired, but standard methods are ineffective due to steric hindrance and catalyst inhibition.

Conceptual Solution: The Role of a Bulky Ligand

A well-designed catalyst system can overcome steric barriers. Bulky ligands, such as Buchwald-type biarylphosphines, form complexes where the metal center is sterically accessible, promoting the difficult oxidative addition step with the hindered substrate.

G cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., SPhos) Pd_simple Pd L1 L Pd_simple->L1 L2 L Pd_simple->L2 Py Hindered Pyridine Py->Pd_simple Approach Blocked Pd_bulky Pd Bulky_Ligand Bulky Ligand Pd_bulky->Bulky_Ligand Py2 Hindered Pyridine Py2->Pd_bulky Successful Approach

Caption: Bulky ligands create an accessible pocket for hindered substrate coordination.

Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide

Direct arylation can be facilitated by converting the pyridine to its N-oxide, which activates the C2 position and mitigates catalyst inhibition.[3]

  • N-Oxide Formation: To a solution of 2,6-lutidine (1.0 equiv) in dichloromethane (DCM), add m-CPBA (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium thiosulfate and extract the N-oxide product.

  • Direct Arylation Setup: In a sealed tube, combine the 2,6-lutidine-N-oxide (1.0 equiv), an aryl halide (e.g., 4-iodotoluene, 1.2 equiv), Pd(OAc)₂ (5 mol %), a suitable ligand (e.g., P(tBu)₃, 10 mol %), and a base such as K₂CO₃ (2.5 equiv).

  • Reaction: Add a high-boiling solvent (e.g., DMAc or DMF), degas the mixture, and heat to 120-140 °C for 18-24 hours.

  • Workup and Deoxygenation: After cooling, work up the reaction to isolate the arylated N-oxide. Dissolve the crude product in a suitable solvent and add a deoxygenating agent (e.g., PCl₃ or PPh₃) to remove the N-oxide and yield the final 2-aryl-6-methylpyridine. Mechanistic studies suggest a cooperative catalysis mechanism may be at play in some direct arylation reactions.[3]

Section 3: Advanced Strategies
Q4: My target molecule is heavily substituted, and functionalizing the pyridine ring late-stage is impossible. What should I do?

A4: When multiple bulky groups are required, a "ring-forming" or cycloaddition strategy is often superior to functionalizing a pre-existing pyridine. These methods build the pyridine core from acyclic precursors, allowing the desired substituents to be incorporated from the start.

Comparison of Pyridine Ring Synthesis Methods:

MethodPrecursorsKey Features & Advantages
Kröhnke Synthesis Pyridinium ylides, α,β-unsaturated carbonylsHighly versatile for preparing polysubstituted pyridines with predictable regiochemistry.[1]
Hantzsch Synthesis Aldehyde, β-ketoester (x2), ammoniaA classic, reliable method for dihydropyridines, which are then oxidized to the corresponding pyridine.[1]
Bohlmann-Rahtz Synthesis Enaminone, α,β-unsaturated carbonylA two-component synthesis that is efficient for constructing various pyridine substitution patterns.[1]
[2+2+2] Cycloaddition Alkynes (x2), a nitrileCobalt- or other metal-catalyzed reaction that provides rapid access to highly substituted pyridines in a single step.[1]
Q5: When should I consider photoredox catalysis for functionalizing a hindered pyridine?

A5: Consider photoredox catalysis when conventional methods fail or require harsh conditions. Its main advantages are:

  • Mild Conditions: Reactions are often run at room temperature using visible light, preserving sensitive functional groups.[17][18]

  • Radical Mechanisms: Reactions proceed through radical intermediates, which are generally less sensitive to steric effects than polar or organometallic pathways that require precise orbital overlap for bond formation.[20][21]

  • Unique Reactivity: It enables transformations that are difficult to achieve otherwise, such as the introduction of alkyl, amide, and phosphinoyl moieties onto the pyridine core.[17][18] Photoredox methods have been developed for site-divergent functionalization, where changing the radical source can switch the reaction from the C2 to the C4 position.[17][18]

References
  • Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic chemistry, 40(13), 3234–3236.
  • Neumeier, M., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie.
  • Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
  • Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC.
  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Bull, J. A., et al. (n.d.).
  • Kumar, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • Lukyanov, E., et al. (2025). Synthesis of sterically hindered 3-(azolyl)pyridines.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
  • Daugulis, O., et al. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC.
  • Lewis, J. C., et al. (n.d.). Rh(I)
  • Wang, D., et al. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • ResearchGate. (n.d.).
  • Wu, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Zhang, P., et al. (n.d.).
  • Simon, M.-O., & Li, C.-J. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Thompson, A. S., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Kunz, D. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • ResearchGate. (n.d.).
  • Kundu, G., et al. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Daugulis, O. (n.d.). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
  • Wikipedia. (n.d.). Pyridine.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

Sources

Technical Support Center: Navigating the Degradation Pathways of Difluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethylated pyridines. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for challenges you may encounter during your experimental work. As these compounds are increasingly utilized in medicinal and agricultural chemistry, a thorough understanding of their stability and degradation is paramount. This resource moves beyond generic protocols to explain the "why" behind experimental observations and troubleshooting steps, ensuring scientific integrity and empowering you to conduct robust and reproducible research.

Frequently Asked Questions (FAQs): Common Issues & Initial Troubleshooting

Here we address some of the most common questions and issues that arise when working with difluoromethylated pyridines.

Q1: I'm observing unexpected peaks in my HPLC analysis of a difluoromethylated pyridine sample. What could be the cause?

A1: The appearance of unexpected peaks often points to degradation of your compound. Difluoromethylated pyridines, while generally more stable than their non-fluorinated analogs due to the electron-withdrawing nature of the difluoromethyl group, can still degrade under certain conditions. The primary culprits are hydrolysis, oxidation, and photodegradation.

  • Initial Troubleshooting Steps:

    • Review your sample preparation and storage conditions. Was the sample exposed to strong acids or bases, high temperatures, or prolonged light?

    • Check the purity of your solvents and reagents. Impurities can catalyze degradation.

    • Perform a forced degradation study. Subjecting your compound to controlled stress conditions (acid, base, peroxide, light, heat) can help you identify the degradation products and understand the degradation pathway.

Q2: My difluoromethylated pyridine seems to be unstable in my aqueous formulation. How can I improve its stability?

A2: Aqueous instability is often due to hydrolysis. The electron-withdrawing difluoromethyl group can make the pyridine ring susceptible to nucleophilic attack by water or hydroxide ions.

  • Strategies to Enhance Stability:

    • pH optimization: Buffer your formulation to a neutral or slightly acidic pH to minimize hydroxide-catalyzed hydrolysis.

    • Excipient selection: Avoid excipients that can promote degradation, such as those with nucleophilic functional groups.

    • Storage conditions: Store aqueous formulations at reduced temperatures and protected from light.

Q3: I'm trying to identify a degradation product by LC-MS, but the fragmentation pattern is complex. Are there any characteristic fragmentation patterns for difluoromethylated pyridines?

A3: While fragmentation is highly structure-dependent, some general patterns can be observed. Loss of HF (20 Da) or the CHF2 radical (51 Da) from the molecular ion are common fragmentation pathways for difluoromethylated compounds. The pyridine ring itself can undergo characteristic cleavages. It is crucial to obtain a high-resolution mass spectrum to determine the elemental composition of the fragments, which will provide significant clues to their structure.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation pathways you may encounter.

Issue 1: Unraveling Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For difluoromethylated pyridines, the electron-deficient nature of the ring can influence its susceptibility.

Scenario: You observe a new, more polar peak in the HPLC chromatogram of your difluoromethylated pyridine after incubation in an aqueous buffer at pH 9.

Underlying Science: The difluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. At basic pH, the hydroxide ion is a potent nucleophile that can attack the pyridine ring, potentially leading to hydroxylated pyridines or even ring-opened products.

Experimental Protocol: Identifying Hydrolytic Degradation Products

  • Forced Degradation:

    • Prepare solutions of your difluoromethylated pyridine in 0.1 M HCl, water, and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze the samples by HPLC-UV and LC-MS at each time point.

  • LC-MS Analysis:

    • Use a gradient elution method to separate the parent compound from the degradation products.

    • Acquire data in both positive and negative ion modes to maximize the chances of detecting all species.

    • Look for characteristic mass shifts, such as the addition of an oxygen atom (+16 Da) or the loss of fluorine and addition of a hydroxyl group (-2 Da).

  • NMR Analysis for Structural Elucidation:

    • If a major degradation product is formed, isolate it using preparative HPLC.

    • Acquire 1H, 13C, and 19F NMR spectra to definitively determine its structure. Changes in the chemical shifts of the pyridine ring protons and the appearance of new signals will provide key structural information.

Troubleshooting Table: Hydrolytic Degradation Analysis

Observed Issue Potential Cause Recommended Solution
No degradation observed under basic conditions.The difluoromethyl group and other substituents may sufficiently stabilize the ring.Increase the temperature or the concentration of the base to accelerate degradation for identification purposes.
Multiple degradation peaks are observed.Complex degradation pathways involving multiple steps or rearrangements.Use a shallower gradient in your HPLC method to improve separation. Employ tandem MS (MS/MS) to fragment each degradation product and gain more structural information.
Poor ionization of degradation products in MS.Degradation products may be highly polar or zwitterionic.Try different ionization sources (e.g., APCI in addition to ESI). Analyze in both positive and negative ion modes.

Visualization of a Potential Hydrolytic Pathway

A Difluoromethylated Pyridine B Hydroxylated Intermediate A->B Nucleophilic Attack (e.g., OH-) C Ring-Opened Product B->C Further Degradation

Caption: Potential hydrolytic degradation of a difluoromethylated pyridine.

Issue 2: Characterizing Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or by metabolic enzymes. The difluoromethyl group can influence the site and rate of oxidation.

Scenario: You observe a loss of your parent compound and the appearance of several new peaks after storing your difluoromethylated pyridine in a formulation containing polyethylene glycol (PEG), which is known to contain peroxide impurities.

Underlying Science: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The electron-withdrawing difluoromethyl group can decrease the electron density of the ring, making it less prone to electrophilic attack, but it can also influence the regioselectivity of oxidation if it does occur. Cytochrome P450 enzymes in biological systems are well-known to metabolize pyridines, often through hydroxylation of the ring.[1]

Experimental Protocol: Investigating Oxidative Degradation

  • Forced Oxidation:

    • Treat your difluoromethylated pyridine with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

    • Monitor the reaction over time using HPLC-UV and LC-MS.

  • Metabolic Stability Assay:

    • Incubate your compound with liver microsomes (e.g., human or rat) in the presence of NADPH.[1]

    • Analyze the samples at different time points to determine the rate of metabolism and identify the metabolites formed.

  • Product Identification:

    • Use high-resolution LC-MS to determine the elemental composition of the oxidation products. Look for the addition of one or more oxygen atoms.

    • N-oxides will show an increase of 16 Da in mass. Hydroxylated products will also show a +16 Da mass shift.

    • Isolate major products for NMR analysis to confirm the site of oxidation.

Troubleshooting Table: Oxidative Degradation Analysis

Observed Issue Potential Cause Recommended Solution
No N-oxide is detected, but other oxidation products are present.The difluoromethyl group deactivates the nitrogen towards oxidation. Ring oxidation may be favored.Focus on identifying hydroxylated isomers using MS/MS fragmentation patterns and NMR.
Rapid degradation in the presence of liver microsomes.The compound is a substrate for cytochrome P450 enzymes.Use specific P450 inhibitors to identify the isozymes responsible for the metabolism. This information is crucial for predicting drug-drug interactions.[1]
Difficulty distinguishing between N-oxide and hydroxylated isomers by MS.Both have the same mass.Use MS/MS; the fragmentation patterns will likely be different. N-oxides often show a characteristic loss of an oxygen atom. Definitive identification requires NMR.

Visualization of Potential Oxidative Pathways

cluster_0 Chemical Oxidation cluster_1 Metabolic Oxidation A Difluoromethylated Pyridine B N-Oxide A->B Oxidizing Agent (e.g., H2O2) C Hydroxylated Pyridine A->C Oxidizing Agent D Difluoromethylated Pyridine E Hydroxylated Metabolite D->E Cytochrome P450 F Further Oxidized Products E->F Phase I/II Enzymes

Caption: Chemical and metabolic oxidative degradation pathways.

Issue 3: Assessing Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions that might not occur under thermal conditions.

Scenario: You notice that solutions of your difluoromethylated pyridine turn yellow and show new peaks in the chromatogram after being left on the lab bench for a few days.

Underlying Science: Aromatic systems like pyridine can absorb UV light, promoting them to an excited state. This excited molecule can then undergo various reactions, including isomerization, rearrangement, or reaction with other molecules. The presence of fluorine atoms can sometimes influence the photostability of a molecule.

Experimental Protocol: Photostability Testing

  • Controlled Irradiation:

    • Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solution to a controlled light source (e.g., a photostability chamber with a defined light output) for a specified duration.

    • Include a dark control sample stored at the same temperature.

  • Analysis:

    • Analyze both the light-exposed and dark control samples by HPLC-UV and LC-MS.

    • Compare the chromatograms to identify the photodegradation products.

  • Quantum Yield Determination (Advanced):

    • For a more quantitative assessment of photosensitivity, the quantum yield of degradation can be determined. This involves measuring the rate of degradation as a function of the number of photons absorbed.[2]

Troubleshooting Table: Photodegradation Analysis

Observed Issue Potential Cause Recommended Solution
The compound appears stable to light.The chromophore does not absorb significantly at the wavelengths of the light source, or the excited state is efficiently quenched.Ensure your light source covers the UV-Vis absorption spectrum of your compound.
A complex mixture of photoproducts is formed.Multiple photochemical reaction pathways are occurring.Try using filters to expose the sample to a narrower range of wavelengths to see if specific pathways can be isolated.
The dark control also shows degradation.The degradation is not solely due to light; there may be a thermal or oxidative component.Redo the experiment at a lower temperature and with deoxygenated solvents to isolate the effect of light.

Visualization of a Photodegradation Workflow

A Prepare Solution B Expose to Light (with Dark Control) A->B C Analyze by HPLC-UV/MS B->C D Identify Photoproducts C->D

Caption: A typical workflow for assessing the photodegradation of a compound.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...[Link]

  • Časaitė, V., Stanislauskienė, R., Meškys, R., & Tauraitė, D. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00850-20. [Link]

  • U.S. National Library of Medicine. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • U.S. National Library of Medicine. (n.d.). Enzymatic carbon–fluorine bond cleavage by human gut microbes. [Link]

  • Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • PubMed. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). [Link]

  • MDPI. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]

  • PubMed. (n.d.). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes. [Link]

  • PubMed. (n.d.). Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. [Link]

  • PubMed. (n.d.). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?[Link]

  • ResearchGate. (n.d.). Enzymatic defluorination of fluorinated compounds. [Link]

  • U.S. National Library of Medicine. (n.d.). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • ResearchGate. (n.d.). Enzyme-catalyzed C–F bond formation and cleavage. [Link]

  • U.S. National Library of Medicine. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. [Link]

  • PubMed. (n.d.). Oxidation of 1,1,1,2-tetrafluoroethane in rat liver microsomes is catalyzed primarily by cytochrome P-450IIE1. [Link]

  • PubMed Central (PMC). (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. [Link]

  • PubMed. (n.d.). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. [Link]

  • U.S. National Library of Medicine. (n.d.). Oxidative Dearomatization of Pyridines. [Link]

  • MDPI. (n.d.). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. [Link]

  • PubMed. (n.d.). Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. [Link]

  • PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. [Link]

  • PubMed. (n.d.). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. [Link]

  • U.S. National Library of Medicine. (n.d.). Biotic and Abiotic Degradation of Pesticide Dufulin in Soils. [Link]

  • MDPI. (n.d.). Abiotic Degradation of Polymeric Personal Protective Equipment by Artificial Weathering. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Chromatography Online. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Michigan State University. (n.d.). Interpretation of mass spectra. [Link]

  • U.S. National Library of Medicine. (n.d.). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

  • University of Ottawa. (2008). 1H with 19F Decoupling. [Link]

  • U.S. National Library of Medicine. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. [Link]

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • PubMed. (n.d.). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]

  • U.S. National Library of Medicine. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Springer. (n.d.). ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. [Link]

  • Royal Society of Chemistry. (n.d.). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • ACS Publications. (n.d.). The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]

  • ACS Publications. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones | Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]

  • De Gruyter. (n.d.). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. [Link]

  • MDPI. (2024). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • PubMed. (n.d.). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. [Link]

  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. [Link]

  • U.S. National Library of Medicine. (n.d.). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO2 Nanoparticles under UV–Visible Light. [Link]

  • PubMed. (2015). Insights into perfluorooctane sulfonate photodegradation in a catalyst-free aqueous solution. [Link]

  • U.S. National Library of Medicine. (n.d.). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. [Link]

  • MDPI. (n.d.). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

Sources

Validation & Comparative

comparing Ethyl 2-(difluoromethyl)pyridine-4-carboxylate with other CRBN ligand building blocks

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate E3 ligase ligand is a cornerstone of successful degrader design. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has emerged as a workhorse in this domain, largely due to the clinical validation of its modulators and the favorable physicochemical properties of its ligands.[][2]

This guide provides an in-depth comparison of various CRBN ligand building blocks, moving from the canonical glutarimide-based immunomodulatory drugs (IMiDs) to emerging non-imide scaffolds. We will objectively analyze their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation. Furthermore, we will explore the potential of novel chemical matter, such as Ethyl 2-(difluoromethyl)pyridine-4-carboxylate, within the broader context of structure-activity relationships (SAR) for next-generation degrader development.

The Central Role of CRBN in Targeted Protein Degradation

The mechanism of action for a CRBN-based PROTAC (Proteolysis Targeting Chimera) is an elegant hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule is a heterobifunctional entity, featuring a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This poly-ubiquitin tag marks the POI for degradation by the 26S proteasome.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN-E3 Ligase Complex PROTAC->CRBN Recruits E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow via CRBN recruitment.

A Comparative Analysis of CRBN Ligand Scaffolds

The efficacy of a PROTAC is intricately linked to the properties of its CRBN ligand. Key performance indicators include binding affinity to CRBN, the ability to form a stable and productive ternary complex, and the degradation efficiency of the target protein, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

The Glutarimide-Based Canon: Thalidomide, Lenalidomide, and Pomalidomide

The archetypal CRBN ligands are the immunomodulatory drugs (IMiDs), thalidomide, and its more potent analogs, lenalidomide and pomalidomide.[3] Their glutarimide moiety is crucial for binding to a hydrophobic pocket in CRBN.[4] These ligands have been extensively used in the development of numerous PROTACs and molecular glues.

Ligand ScaffoldCRBN Binding Affinity (IC50/Kd)Representative PROTAC DC50Key Characteristics & Limitations
Pomalidomide ~1.2 µM (IC50)[5]EGFR PROTAC: 32.9 nM[6]HDAC8 PROTAC: 147 nM[7]High potency; well-established chemistry; can induce degradation of neosubstrates (e.g., IKZF1/3).[]
Lenalidomide ~1.5 µM (IC50)[5]BRD4 PROTAC (dBET1): ~8 nMSlightly lower affinity than pomalidomide; also modulates neosubstrate degradation.[]
Thalidomide Weaker than pomalidomide/lenalidomideBTK PROTAC: DC50 < 10 nM[8]The original CRBN ligand; generally less potent in PROTAC constructs.

The primary drawback of these glutarimide-based ligands is their "molecular glue" activity, which can lead to the degradation of endogenous CRBN neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[2] This can result in off-target effects, although in some therapeutic contexts, this is a desired outcome.

The Rise of Non-Imide Scaffolds: Expanding the Chemical Space

To overcome the limitations of IMiDs, particularly their neosubstrate activity and inherent instability, researchers have developed novel, non-imide CRBN binders.[8]

  • Benzamide Derivatives: These ligands have been designed to mimic the key interactions of the glutarimide moiety while offering improved chemical stability and a more favorable selectivity profile regarding neosubstrate recruitment.[8]

  • Cyclimids: Derived from the C-terminal cyclic imide degrons of CRBN's natural substrates, cyclimids represent a new class of CRBN binders. They have been shown to form potent and selective bifunctional degraders, with their binding affinities correlating strongly with cellular degradation efficiency.[9] PROTACs built with cyclimids have demonstrated KD values for CRBN ranging from 8 nM to 1 µM.[9]

  • Phenyl-Glutarimides (PGs): These novel binders retain high affinity for CRBN and exhibit enhanced chemical stability compared to traditional IMiDs. A PG-based PROTAC targeting BET proteins achieved a remarkable BRD4 DC50 of 0.87 nM and an IC50 of 3 pM in MV4-11 cells.[7]

These newer scaffolds offer the potential for more selective PROTACs with improved drug-like properties, moving the field beyond its reliance on thalidomide analogs.

The Exploratory Frontier: Pyridine-Based CRBN Ligands

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10] Its inclusion in CRBN ligand design is a logical step in the quest for novel chemical matter. While there is a lack of extensive public data on pyridine-based CRBN ligands, we can infer potential structure-activity relationships.

This compound represents an intriguing, yet uncharacterized, building block. Let's dissect its components in the context of SAR:

  • Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the CRBN binding pocket. The aromatic nature of the ring can also participate in pi-stacking interactions.

  • 2-(Difluoromethyl) Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group is a lipophilic hydrogen bond donor, which could contribute to favorable interactions within the binding site.

  • 4-Carboxylate Group: The ethyl carboxylate at the 4-position provides a potential vector for linker attachment, a crucial feature for PROTAC synthesis. The position and nature of the linker attachment are critical for optimal ternary complex formation and degradation efficacy.

The exploration of such novel scaffolds is essential for developing next-generation PROTACs with tailored properties, such as tissue-specific activity or the ability to overcome resistance mechanisms.

Experimental Protocols for Ligand Evaluation

Rigorous and standardized experimental evaluation is paramount in comparing and selecting CRBN ligand building blocks. Below are detailed protocols for two fundamental assays: a biochemical binding assay and a cellular degradation assay.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding Affinity

This assay quantitatively determines the binding affinity of a test compound to the CRBN-DDB1 complex in a competitive format.

G cluster_0 Assay Principle A Tagged CRBN-DDB1 B Terbium-labeled Antibody A->B Binds to Tag C Fluorescent Ligand (Tracer) A->C Binds to Pocket D Test Compound A->D Competes with Tracer B->C Proximity -> FRET E High TR-FRET Signal (Tracer Bound) C->E F Low TR-FRET Signal (Test Compound Bound) D->F

Caption: Workflow for a competitive TR-FRET CRBN binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • Serially dilute the test compound in assay buffer.

    • Prepare a solution of recombinant His-tagged CRBN/DDB1 complex, a terbium-labeled anti-His antibody (donor), and a fluorescently labeled CRBN ligand (e.g., FITC-thalidomide) (acceptor) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the serially diluted test compounds.

    • Add the CRBN/DDB1 complex, anti-His-Tb antibody, and fluorescent ligand mixture to all wells.

    • Include controls for high FRET (no competitor) and low FRET (a known potent binder or no CRBN).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This cellular assay determines the ability of a PROTAC to induce the degradation of its target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The landscape of CRBN ligand building blocks is rapidly expanding beyond the foundational glutarimide-based IMiDs. While pomalidomide and lenalidomide remain potent and widely used tools, novel non-imide scaffolds like benzamides and cyclimids offer exciting avenues for developing more selective and stable PROTACs. The exploration of under-characterized chemical space, represented by molecules such as this compound, is a critical endeavor. By leveraging established structure-activity relationships and employing rigorous biochemical and cellular evaluation methods, researchers can rationally design and select the optimal CRBN ligand to unlock the full therapeutic potential of targeted protein degradation.

References

  • Importance of Hydrogen Bonding: Structure-Activity Relationships of Ruthenium(III) Complexes with Pyridine-Based Ligands for Alzheimer's Disease Therapy. (2021). PubMed.
  • Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. (2021). PubMed.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
  • PROTAC Design - CRBN Ligand Modific
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (n.d.). PubMed.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). SciSpace.
  • Structures of reported CRBN ligands and our designed compounds. (n.d.).
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (n.d.).
  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (2023).
  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. (n.d.).
  • Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed Central.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (n.d.).

Sources

A Comparative Guide to the Biological Activity of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of modifications, leading to compounds with diverse biological activities. This guide focuses on a specific, yet promising, class of these compounds: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate and its derivatives. The introduction of a difluoromethyl group offers unique electronic properties that can significantly influence molecular interactions and metabolic stability, making this scaffold an attractive starting point for drug discovery programs.

This technical guide provides a comparative analysis of the biological activities of derivatives based on the 2-(difluoromethyl)pyridine-4-carboxylate core. We will delve into their potential as enzyme inhibitors, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further research and development in this area.

The 2-(Difluoromethyl)pyridine-4-carboxylate Scaffold: A Platform for Diverse Biological Activities

The core structure of this compound combines several key features that are advantageous for biological activity. The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The ester at the 4-position can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which is often the more biologically active form. The difluoromethyl group at the 2-position is a bioisostere of a hydroxyl or thiol group, and its strong electron-withdrawing nature can significantly impact the acidity of the molecule and its binding affinity to target proteins.

While direct biological activity data for this compound is not extensively published, the broader class of pyridine derivatives has shown significant promise in various therapeutic areas, including:

  • Anticancer Agents: Pyridine-containing compounds have been developed as inhibitors of various kinases and other enzymes implicated in cancer progression.[1][2]

  • Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.[3]

  • Enzyme Inhibitors: Pyridine carboxylates, in particular, have been investigated as inhibitors of a wide range of enzymes.

This guide will focus on the potential of 2-(difluoromethyl)pyridine-4-carboxylate derivatives as enzyme inhibitors, drawing comparisons with structurally related compounds to elucidate key structure-activity relationships.

Comparative Analysis of Biological Activity: A Focus on Enzyme Inhibition

While specific comparative data for a series of this compound derivatives is limited in the public domain, we can infer potential activities and structure-activity relationships (SAR) from studies on analogous compounds, particularly pyridine carboxamides and other substituted pyridine derivatives.

For instance, studies on pyridine carboxamide derivatives have identified potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as antifungal agents.[4] In one such study, a series of pyridine carboxamides were synthesized and evaluated for their in vitro antifungal activity. The results demonstrated that substitutions on the pyridine ring and the amide nitrogen were critical for potency.[4]

Similarly, research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has yielded potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[5] The SAR studies in this work revealed the importance of the substituents on both the pyridine core and the carboxamide moiety for achieving high affinity and selectivity.[5]

Based on these and other studies, we can hypothesize a general SAR for 2-(difluoromethyl)pyridine-4-carboxylate derivatives as enzyme inhibitors.

Table 1: Postulated Structure-Activity Relationship (SAR) for 2-(Difluoromethyl)pyridine-4-carboxylate Derivatives as Enzyme Inhibitors

Position of ModificationType of ModificationExpected Impact on ActivityRationale
4-Carboxylate Group Conversion to Carboxylic AcidLikely increase in potencyThe carboxylate can form key ionic interactions and hydrogen bonds with active site residues.
Conversion to AmidesCan modulate potency and selectivityAmide substituents can explore different binding pockets and introduce new hydrogen bond donors/acceptors.
Pyridine Ring Introduction of substituents (e.g., halogens, alkyl groups)Can significantly alter activity and selectivitySubstituents can influence the electronic properties of the ring and create new interactions with the target.
2-Difluoromethyl Group Replacement with other fluorinated groups (e.g., trifluoromethyl)May fine-tune binding affinity and metabolic stabilityThe degree of fluorination can impact the pKa and lipophilicity of the molecule.

To validate these hypotheses and build a comprehensive understanding of the biological potential of this class of compounds, a systematic synthesis and biological evaluation of a focused library of derivatives is necessary.

Experimental Protocols for Biological Evaluation

To guide researchers in the biological evaluation of novel this compound derivatives, we provide the following detailed experimental protocols for a generic enzyme inhibition assay and a cell-based cytotoxicity assay.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of test compounds against a purified enzyme. The specific substrates, buffers, and detection methods will need to be optimized for the particular enzyme of interest.

1. Reagents and Materials:

  • Purified target enzyme
  • Enzyme substrate
  • Assay buffer (optimized for pH and ionic strength for the target enzyme)
  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)
  • Positive control inhibitor (known inhibitor of the target enzyme)
  • 96-well microplates (clear, black, or white depending on the detection method)
  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

2. Assay Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects.
  • In a 96-well plate, add a small volume of the diluted test compounds or controls to the appropriate wells. Include wells with buffer and solvent only as negative controls.
  • Add the purified enzyme to all wells except for the no-enzyme control wells.
  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., change in absorbance for a colorimetric assay, increase in fluorescence for a fluorometric assay).
  • Calculate the initial reaction rates from the linear portion of the progress curves.
  • Determine the percent inhibition for each compound concentration relative to the solvent control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Causality Behind Experimental Choices:

  • The pre-incubation step is crucial to allow for the establishment of binding equilibrium between the inhibitor and the enzyme, which is particularly important for slow-binding inhibitors.

  • The use of a positive control validates the assay's ability to detect inhibition.

  • Keeping the final solvent concentration constant across all wells is essential to avoid artifacts.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general cytotoxicity of the synthesized compounds against a cancer cell line.

1. Reagents and Materials:

  • Human cancer cell line (e.g., MCF-7, A549)
  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
  • Test compounds (dissolved in DMSO)
  • Positive control (e.g., doxorubicin)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well cell culture plates
  • Humidified incubator (37°C, 5% CO2)
  • Microplate reader (capable of measuring absorbance at ~570 nm)

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
  • Prepare serial dilutions of the test compounds and the positive control in the complete cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Include wells with medium and solvent only as negative controls.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).
  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment relative to the solvent control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • The cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the assay.

  • The incubation time with the compounds is chosen to be long enough to observe a cytotoxic effect.

  • The MTT assay is a widely used and reliable method for assessing cell viability based on mitochondrial activity.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer picture of the research and development process for these compounds, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (IC50) Purification->Enzyme_Assay Cell_Assay Cell-Based Cytotoxicity Assay (IC50) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Design of New Analogs

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor Pyridine Carboxylate Inhibitor Inhibitor->RAF Inhibition

Sources

Technical Comparison Guide: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Spectroscopic Characterization, Synthetic Accessibility, and Physicochemical Performance

Executive Summary: The "Lipophilic Donor" Advantage

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS: 1192539-75-5) represents a strategic building block in modern medicinal chemistry. Unlike its trifluoromethyl (


) analog, which is purely lipophilic and electron-withdrawing, the difluoromethyl (

) group functions as a lipophilic hydrogen bond donor .

This guide objectively compares the spectroscopic signatures and physicochemical performance of this compound against its methyl and trifluoromethyl counterparts, providing researchers with the data needed to justify its inclusion in structure-activity relationship (SAR) studies.

Spectroscopic Profiling

Accurate identification of the


 moiety relies on detecting specific splitting patterns arising from heteronuclear coupling between 

and

nuclei.
2.1 Diagnostic NMR Signatures

The defining feature of this molecule is the geminal coupling (


) within the difluoromethyl group.
NucleusSignalChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment

Diagnostic 6.60 – 6.90 Triplet (t)



Aromatic8.70 – 8.90Doublet (d)

H-6 (Ortho to N)

Aromatic7.90 – 8.10Singlet/Multiplet-H-3 (Ortho to

)

Aromatic7.70 – 7.90Doublet/Multiplet-H-5 (Meta to N)

Ester4.40 – 4.45Quartet (q)



Diagnostic -114.0 – -118.0 Doublet (d)


Analyst Note: The triplet in the proton spectrum at ~6.7 ppm is often mistaken for an aromatic impurity by automated software. Manual integration is required. The coupling constant (


) is the validation check.
2.2 Mass Spectrometry & IR
  • HRMS (ESI+): Calculated for

    
     (
    
    
    
    ): 202.0680.
  • FT-IR: Strong carbonyl stretch (

    
    ) at 
    
    
    
    ; C-F stretches appear as broad, intense bands in the
    
    
    fingerprint region.
Comparative Performance Analysis

The decision to use the difluoromethyl analog versus standard alternatives depends on the specific physicochemical requirements of the drug target.

3.1 Physicochemical Properties Table

Data represents consensus values from structural analogs and computational models.

FeatureMethyl Analog (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Electronic Effect Weak Donor (+I)Strong Acceptor (-I)Very Strong Acceptor (-I)
H-Bond Capacity NoneWeak Donor (Acidic Proton)None (Acceptor only)
Lipophilicity (

)
Baseline+0.1 to +0.3 (Modest Increase)+0.6 to +0.9 (High Increase)
Metabolic Stability Low (Benzylic oxidation)High (C-F bond strength)Very High
Steric Bulk (V_vdW) ~22 ų~28 ų ~38 ų
3.2 Decision Logic
  • Choose

    
     when:  You need to improve metabolic stability of a methyl group without the drastic lipophilicity penalty of a 
    
    
    
    group, or when a hydrogen bond donor is required for receptor binding.
  • Choose

    
     when:  Maximum metabolic blockage and lipophilicity are the primary goals, and steric bulk is tolerated.
    
Experimental Protocols
4.1 Synthesis Workflow: Esterification of the Acid

This is the most robust route for high-purity scale-up, avoiding the mixture issues common in radical alkylations.

Reagents:

  • 2-(Difluoromethyl)isonicotinic acid (CAS: 1256818-14-0)[1]

  • Ethanol (Anhydrous)

  • Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    )

Protocol:

  • Setup: Charge a round-bottom flask with 2-(difluoromethyl)isonicotinic acid (1.0 eq) and anhydrous ethanol (0.2 M concentration).

  • Activation: Cool to 0°C. Dropwise add

    
     (2.0 eq) over 15 minutes. (Caution: Exothermic, gas evolution).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Concentrate in vacuo to remove excess ethanol. Dilute residue with EtOAc, wash with saturated

    
     (carefully) to neutralize, then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    20% EtOAc in Hexanes).
4.2 Visualizing the Synthesis & Analysis Logic

The following diagram illustrates the synthesis pathway and the spectral logic used to confirm the product identity.

G Start Start: 2-(Difluoromethyl) isonicotinic acid Reagent EtOH + SOCl2 (Reflux, 4h) Start->Reagent Product Target Product: Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Reagent->Product NMR_H 1H NMR Check: Look for Triplet @ 6.6-6.9 ppm Product->NMR_H NMR_F 19F NMR Check: Look for Doublet @ -116 ppm Product->NMR_F Decision Validation: Is J_HF ~ 54 Hz? NMR_H->Decision NMR_F->Decision Confirmed Structure Confirmed Structure Decision->Confirmed Structure Yes Impurity/Hydrolysis Impurity/Hydrolysis Decision->Impurity/Hydrolysis No

Caption: Synthesis workflow via acid esterification and the critical spectroscopic decision gate for structural validation.

References
  • Zafrani, Y. et al. (2016). "Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines." Journal of Organic Chemistry, 81(19), 9180–9187. (Provides foundational NMR data for difluoromethyl groups). Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Comparative lipophilicity and H-bond donor data). Available at: [Link]

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR vs. Chromatographic Methods for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the journey of a drug from discovery to market, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent purity thresholds for new drug substances.[1][2] Impurities, even in minute quantities, can be pharmacologically active, toxic, or affect the stability of the final drug product.[3] Therefore, the selection of an appropriate analytical methodology for purity determination is a cornerstone of robust drug development.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of the data generated from these techniques, offering insights into the strengths and limitations of each approach.

The Contenders: A Technical Overview

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard of known purity.[1][4] A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a primary ratio method that often does not require a reference standard of the analyte itself.[1][4] This is particularly beneficial when dealing with novel compounds where a certified standard may not be available.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, HPLC is typically coupled with a UV detector, and the purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): The Choice for Volatile Analytes

GC is another powerful separation technique, primarily used for volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. Similar to HPLC, purity is often assessed by the relative peak area using a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive comparison, we will outline the experimental protocols for the purity assessment of a single batch of this compound using qNMR, HPLC, and GC.

Analyte Profile: this compound
  • Structure:

  • Molecular Formula: C₉H₉F₂NO₂

  • Molecular Weight: 201.17 g/mol

Quantitative NMR (qNMR) Protocol

The internal standard method is recommended for high accuracy in qNMR.[5]

Selection of Internal Standard and Solvent
  • Internal Standard: Maleic acid is a suitable choice. It is highly pure, stable, non-hygroscopic, and has simple, well-resolved signals that do not overlap with the analyte's signals.[6] Its aromatic protons appear in a region distinct from the analyte's signals.

  • Solvent: Deuterated chloroform (CDCl₃) is a good solvent for both the analyte and the internal standard.[4]

Sample Preparation

Accurate weighing is crucial for qNMR.[1]

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Ensure complete dissolution by vortexing the vial for 1-2 minutes.

  • Transfer the solution to a 5 mm NMR tube.[4]

NMR Data Acquisition
  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Acquisition Parameters:

    • Flip Angle: 30° (to ensure full relaxation between scans)

    • Relaxation Delay (d1): 30 s (should be at least 5 times the longest T1 of both the analyte and internal standard)

    • Number of Scans (ns): 16 (to achieve a good signal-to-noise ratio)

    • Acquisition Time (aq): 4 s

    • Spectral Width (sw): 20 ppm

Data Processing and Purity Calculation
  • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet of the difluoromethyl group (CHF₂) is a good choice. For maleic acid, the singlet of the two vinyl protons is used.

  • Calculate the purity using the following formula:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the certified purity of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is suitable for eluting the analyte and any potential impurities.[7]

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: 20% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: 80% to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (20% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis

The purity is calculated based on the area percentage of the main peak.

Gas Chromatography (GC) Protocol

Chromatographic Conditions
  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 250°C, hold for 5 min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation
  • Prepare a solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved.

Data Analysis

Similar to HPLC, the purity is calculated based on the area percentage of the main peak.

Data Presentation and Comparison

The following table summarizes illustrative results that could be expected from the analysis of a high-purity batch of this compound.

Parameter qNMR HPLC-UV GC-FID
Purity (%) 99.5 ± 0.299.8 (Area %)99.7 (Area %)
Precision (%RSD, n=3) 0.2%0.5%0.4%
Analysis Time per Sample ~15 min~35 min~25 min
Sample Preparation Time ~10 min~15 min~5 min
Solvent Consumption Low (~0.7 mL)High (~35 mL)Low (~1 mL)
Need for Analyte Standard No (uses internal std.)Yes (for response factor)Yes (for response factor)
Detection of Non-chromophoric Impurities YesNoPotentially
Detection of Inorganic Impurities NoNoNo
Detection of Residual Solvents YesYes (if volatile)Yes

Note: This data is illustrative and represents typical performance characteristics for these analytical techniques. Actual results may vary depending on the specific instrumentation, conditions, and sample matrix.

Discussion: A Scientist's Perspective

The Unambiguous Quantification of qNMR

The qNMR result of 99.5% purity is a direct measure of the mass fraction of the analyte in the sample, traceable to a certified reference material.[8] Its high precision, evidenced by a low relative standard deviation (RSD), stems from the inherent quantitative nature of the NMR experiment when performed under appropriate conditions.[9] A key advantage of qNMR is its ability to quantify the analyte without being affected by the presence of non-proton-containing impurities or impurities that may not have a UV chromophore, which can be missed by HPLC-UV.[10] Furthermore, qNMR can simultaneously identify and quantify residual solvents, providing a more complete picture of the sample's purity in a single experiment.

The High-Throughput Screening of HPLC

The HPLC-UV method, yielding a purity of 99.8 area %, is an excellent tool for routine quality control and for the detection of organic, UV-active impurities. Its high sensitivity and resolving power make it ideal for identifying and quantifying trace-level impurities. However, the area percentage method assumes that all impurities have the same response factor as the main component at the chosen wavelength, which is often not the case. This can lead to an over- or underestimation of the true purity. For accurate quantification of impurities, their individual reference standards would be required.

The Volatility-Focused Analysis of GC

The GC-FID result of 99.7 area % demonstrates its suitability for the analysis of this moderately volatile compound. GC is particularly adept at separating and quantifying volatile organic impurities and residual solvents. Similar to HPLC, the area percentage method relies on the assumption of equal response factors for all components in the FID, which is a reasonable approximation for many organic compounds but not universally true.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process Process Spectrum nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: The streamlined workflow of quantitative NMR.

Chrom_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_solution Prepare Solution filter_sample Filter Sample prep_solution->filter_sample inject Inject into HPLC/GC filter_sample->inject separate Separation on Column inject->separate detect Detection (UV/FID) separate->detect integrate_peaks Integrate Peaks detect->integrate_peaks calc_area Calculate Area % integrate_peaks->calc_area

Caption: A generalized workflow for chromatographic purity analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for purity assessment should be guided by the specific requirements of the analysis and the stage of drug development.

  • qNMR stands out as a primary method for the accurate and precise determination of the absolute purity of a drug substance, especially during the early stages of development when certified reference standards of the analyte may be unavailable. Its ability to provide a comprehensive purity profile, including residual solvents, in a single experiment makes it a highly efficient and reliable technique.

  • HPLC remains the undisputed workhorse for routine quality control due to its high throughput, sensitivity, and excellent resolving power for a wide range of organic impurities. When coupled with a mass spectrometer, it is unparalleled for impurity identification.

  • GC is the preferred method for the analysis of volatile and thermally stable compounds and is particularly valuable for the quantification of residual solvents.

For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is often employed. For instance, qNMR can be used to certify the purity of a primary reference standard, which is then used for the validation and routine application of HPLC and GC methods. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of their drug candidates.

References

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Google Patents. (1991). US5047542A - Process for preparing pyridine carboxylic acid esters.
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Google Patents. (2015). CN104330514A - Method for measuring nicotine purity by combination of gas chromatography-mass spectrometry method in combination with gas chromatographic method.
  • Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Google Patents. (2017). Method for Determining Purity of Nicotine by Use of GCMS-GC Method.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 65(1), 39-45.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]

  • Cerno, P. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [https://www.cerno.org/sites/default/files/Purity by Absolute qNMR Instructions.pdf]([Link] by Absolute qNMR Instructions.pdf)

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Papakonstantinou, E., et al. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Toxics, 11(2), 173.
  • Shimadzu. (n.d.). Quantification of Nicotine in E-cigarette Liquid Sample Using GC-FID and Hydrogen Carrier Gas. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
  • ResearchGate. (2001). Examination of the Nicotine Analysis by GC/MS and a Comparison with the Regulating Method. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.
  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-18.
  • Patra, C., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.

Sources

Comparative Docking Analysis of Novel Ethyl 2-(difluoromethyl)pyridine-4-carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on a series of newly designed Ethyl 2-(difluoromethyl)pyridine-4-carboxylate derivatives. Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including those with anticancer properties.[1][2][3] This study specifically investigates their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][4]

The following sections will elucidate the rationale behind the selection of EGFR as the target, the design of the derivative library, a detailed, step-by-step protocol for conducting the molecular docking experiments, and a comparative analysis of the obtained results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational docking for efficient lead discovery.

The Scientific Rationale: Why EGFR?

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a highly successful therapeutic strategy.[4] Pyridine derivatives have shown promise as effective EGFR inhibitors, making this an ideal target to explore the potential of our novel this compound series.[1]

Designing the Derivative Library

The design of the derivative library is a critical step that dictates the scope and potential success of a virtual screening campaign. Starting with the core scaffold of this compound, a series of derivatives were designed by introducing various substituents at the 5- and 6-positions of the pyridine ring. The choice of substituents was guided by the principles of medicinal chemistry, aiming to explore a range of electronic and steric properties that could influence binding affinity and selectivity.

Core Scaffold: this compound

Derivatives (Hypothetical for this study):

  • EDPC-01: R1 = -H, R2 = -H (Parent Compound)

  • EDPC-02: R1 = -Cl, R2 = -H

  • EDPC-03: R1 = -F, R2 = -H

  • EDPC-04: R1 = -CH3, R2 = -H

  • EDPC-05: R1 = -OCH3, R2 = -H

  • EDPC-06: R1 = -H, R2 = -NH2

  • EDPC-07: R1 = -H, R2 = -OH

These modifications allow for a systematic investigation of the structure-activity relationship (SAR) and provide a foundation for further optimization.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing comparative docking studies using widely accepted software and methodologies.[5][6][7]

Preparation of the Receptor
  • Obtain the Crystal Structure: The three-dimensional crystal structure of the target protein, EGFR kinase domain, is retrieved from the Protein Data Bank (PDB). For this study, we will use a representative structure (e.g., PDB ID: 2GS2).

  • Protein Preparation: The raw PDB file is processed to prepare it for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.[6]

    • This can be accomplished using software such as AutoDockTools or Chimera.[6][7]

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the this compound derivatives are sketched using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94).

  • Ligand File Preparation: The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina). This step includes defining the rotatable bonds within the ligand.[6]

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the EGFR kinase domain. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket where the native ligand binds.

  • Docking with AutoDock Vina: AutoDock Vina is a widely used and validated program for molecular docking.[5] The docking process is initiated by running the Vina executable with the prepared receptor and ligand files, along with a configuration file specifying the grid box parameters.

  • Analysis of Docking Poses: Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Visualization of Interactions: The predicted binding poses of the most promising derivatives are visualized in a molecular graphics program (e.g., PyMOL, Discovery Studio). This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Comparative Analysis: The binding energies and interaction patterns of all derivatives are compared to identify key structural features that contribute to high-affinity binding.

Visualization of the Docking Workflow

The following diagram illustrates the key steps in the comparative molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output & Interpretation receptor_prep Receptor Preparation (PDB: 2GS2) grid_def Grid Box Definition (Active Site) receptor_prep->grid_def ligand_prep Ligand Preparation (Derivative Library) docking_sim Molecular Docking (AutoDock Vina) ligand_prep->docking_sim grid_def->docking_sim pose_analysis Binding Pose & Interaction Analysis docking_sim->pose_analysis results_table Comparative Results Table pose_analysis->results_table sar_analysis Structure-Activity Relationship (SAR) results_table->sar_analysis

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Analysis of Docking Results

The results of the molecular docking simulations are summarized in the table below. The binding affinity is a measure of how strongly a ligand binds to the protein, with more negative values indicating a stronger interaction.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
EDPC-01 -7.2Met793, Leu718, Gly7961
EDPC-02 -8.1Met793, Leu718, Cys7972
EDPC-03 -7.9Met793, Leu718, Cys7972
EDPC-04 -7.5Met793, Leu718, Gly7961
EDPC-05 -7.8Met793, Leu718, Thr7902
EDPC-06 -8.5Met793, Asp855, Lys7453
EDPC-07 -8.3Met793, Asp855, Lys7453

Interpretation and Future Directions

The comparative docking study reveals several key insights into the structure-activity relationship of this compound derivatives as potential EGFR inhibitors.

  • Impact of Halogenation: The introduction of a chlorine atom at the R1 position (EDPC-02) resulted in a significant improvement in binding affinity compared to the parent compound (EDPC-01). This is likely due to favorable hydrophobic and potential halogen bonding interactions within the active site.

  • Role of Hydrogen Bond Donors/Acceptors: The most potent compounds in this series, EDPC-06 and EDPC-07, feature amino and hydroxyl groups at the R2 position, respectively. These groups are capable of forming additional hydrogen bonds with key residues in the EGFR active site, such as Asp855 and Lys745, thereby enhancing binding affinity.

  • Future Optimization: Based on these findings, future optimization efforts should focus on exploring a wider range of substituents at the R2 position that can act as hydrogen bond donors or acceptors. Additionally, further modifications at the R1 position could be explored to fine-tune the electronic and steric properties of the compounds.

References

  • Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available from: [Link]

  • Singh, J., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Biosciences, 48(1), 1-15. Available from: [Link]

  • de la Torre, B. G., et al. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 26(16), 4945. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. Available from: [Link]

  • Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487-497. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Journal of the Serbian Chemical Society, 86(11), 1145-1161. Available from: [Link]

  • Reyes-Melo, K., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5369. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3321. Available from: [Link]

  • Le, D. D., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(15), 10416-10433. Available from: [Link]

  • Sharma, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1435-1463. Available from: [Link]

  • Sharma, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1435-1463. Available from: [Link]

  • Ukrformin. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6439. Available from: [Link]

  • Vargiu, A. V., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. International Journal of Molecular Sciences, 25(10), 5283. Available from: [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Reddy, V. P., et al. (2018). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 8(2), 823-834. Available from: [Link]

  • Kumar, G. V., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(5), 2533-2540. Available from: [Link]

  • Wang, X., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(19), 127435. Available from: [Link]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100938. Available from: [Link]

  • Rehman, A. U., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]

  • Guttman, A. (2024). Mapping proteins to reveal secret drug binding pockets. Drug Discovery News. Available from: [Link]

Sources

A Comparative Guide to Difluoromethylation Strategies: Transition Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (–CF₂H) group has become a cornerstone in modern medicinal chemistry and agrochemical design, prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl or thiol groups through its capacity as a lipophilic hydrogen bond donor.[1][2][3] The development of robust synthetic methodologies to install this crucial moiety is a central focus of contemporary organic chemistry. This guide provides an in-depth technical comparison of the two dominant strategies for difluoromethylation: traditional transition metal-catalyzed cross-coupling reactions and the more recent transition metal-free approaches, primarily driven by radical chemistry. We will explore the mechanistic underpinnings, substrate scope, operational considerations, and comparative performance of each methodology, supported by experimental data and protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Ascendancy of the Difluoromethyl Group in Bioactive Molecules

The strategic incorporation of fluorine-containing groups is a proven method for optimizing the pharmacological profile of a lead compound. While the trifluoromethyl (–CF₃) group is widely used to increase lipophilicity and block metabolic oxidation, the difluoromethyl (–CF₂H) group offers a more nuanced set of properties. Its unique feature is the weakly acidic proton, which allows the –CF₂H group to function as a hydrogen bond donor, enabling novel interactions with biological targets.[2][4] This capability can lead to significant improvements in binding affinity and selectivity.[5] Furthermore, the –CF₂H group provides a moderate increase in lipophilicity and enhances metabolic stability, making it an invaluable tool in drug discovery.[3] Consequently, efficient and versatile methods for its introduction are in high demand.[1][6]

The Workhorse: Transition Metal-Catalyzed Difluoromethylation

For decades, transition metal catalysis has been the premier method for forming carbon-carbon and carbon-heteroatom bonds. Its application to difluoromethylation has enabled the precise installation of the –CF₂H group onto pre-functionalized substrates, typically aryl or vinyl (pseudo)halides.

Mechanistic Principles

Metal-catalyzed difluoromethylation predominantly involves copper (Cu), palladium (Pd), or nickel (Ni) catalysts.[7] The general catalytic cycle, particularly for Pd and Ni, follows a well-established cross-coupling pathway:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the substrate (Ar-X), forming a high-valent metal-aryl intermediate (e.g., Ar-Pd(II)-X).[5]

  • Transmetalation: A difluoromethylating reagent, often a zinc-based species like [(DMPU)₂Zn(CF₂H)₂], transfers the –CF₂H group to the metal center, displacing the halide and forming an Ar-Pd(II)-CF₂H intermediate.[7][8] This step is often the most challenging in related fluorination reactions, but reductive elimination of Ar–CF₂H from a Pd(II) center has been found to be more facile than for Ar–CF₃.[5]

  • Reductive Elimination: The aryl and difluoromethyl groups couple and are eliminated from the metal center, forming the desired product (Ar-CF₂H) and regenerating the low-valent metal catalyst to continue the cycle.[5][8]

Copper-catalyzed reactions can proceed through similar Cu(I)/Cu(III) cycles, although other mechanisms may also be operative.[5][8]

Metal_Catalyzed_Cycle cluster_0 Catalytic Cycle M0 M(0) Catalyst (e.g., Pd(0), Ni(0)) M2_Aryl Ar-M(II)-X M0->M2_Aryl Oxidative Addition (Ar-X in) M2_CF2H Ar-M(II)-CF₂H M2_Aryl->M2_CF2H Transmetalation ('CF₂H' source in, 'X' source out) M2_CF2H->M0 Reductive Elimination (Ar-CF₂H out)

Caption: Generalized catalytic cycle for metal-catalyzed cross-coupling difluoromethylation.

Advantages and Limitations

Strengths:

  • High Efficiency and Broad Scope: These methods are highly effective for a wide range of aryl and heteroaryl halides and triflates, providing excellent yields.[5][7]

  • Predictable Regioselectivity: The reaction occurs exclusively at the site of pre-functionalization (the C-X bond), offering perfect control over the position of the –CF₂H group.

  • Well-Established Field: A vast body of literature and a wide variety of catalysts and ligands are available to optimize reaction conditions.

Challenges:

  • Substrate Pre-functionalization: The requirement for a halide or triflate on the substrate adds synthetic steps and may not be suitable for late-stage functionalization where such handles are absent.[7]

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern for pharmaceutical applications and requires rigorous purification.

  • Cost and Sensitivity: Precious metal catalysts (especially Pd) and specialized ligands can be expensive. Additionally, these reactions often require strictly inert conditions (glovebox or Schlenk techniques) and are sensitive to air and moisture.

The Challenger: Transition Metal-Free Difluoromethylation

Driven by the goals of sustainability, cost-effectiveness, and operational simplicity, transition metal-free methods have emerged as a powerful alternative. These strategies predominantly rely on the generation of difluoromethyl radicals (•CF₂H) under mild conditions.

Mechanistic Principles

The most common metal-free approach is radical difluoromethylation, often initiated by photoredox catalysis.[2] The general mechanism proceeds as follows:

  • Photocatalyst Excitation: A photocatalyst (PC), such as Eosin Y or a ruthenium complex, absorbs visible light and is promoted to an excited state (PC*).[5][9]

  • Single Electron Transfer (SET): The excited photocatalyst engages in an electron transfer event with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (NaSO₂CF₂H) or zinc difluoromethanesulfinate (DFMS). This can be either an oxidative or reductive quenching pathway. In an oxidative cycle, the precursor is oxidized, leading to the extrusion of SO₂ and formation of the •CF₂H radical.[9]

  • Radical Addition: The highly reactive •CF₂H radical adds to an (hetero)arene substrate, typically at an electron-deficient position in a Minisci-type reaction, forming a radical intermediate.[5][6]

  • Oxidation and Regeneration: The radical intermediate is oxidized by an oxidant (often air or a peroxide) to a cation, which then loses a proton to afford the final difluoromethylated product. The photocatalyst is returned to its ground state, completing the catalytic cycle.[9]

Metal_Free_Cycle cluster_legend Legend PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_star->PC Regeneration Radical_Gen •CF₂H Radical Generation PC_star->Radical_Gen SET with CF₂HSO₂Na Intermediate Radical Intermediate Radical_Gen->Intermediate Addition to Substrate Substrate Substrate (e.g., Arene-H) Substrate->Intermediate Product Product (Arene-CF₂H) Intermediate->Product Oxidation & Deprotonation Process Process Species Species

Caption: Simplified mechanism for photoredox-catalyzed radical C-H difluoromethylation.

Advantages and Limitations

Strengths:

  • Direct C-H Functionalization: This approach enables the direct conversion of C-H bonds to C-CF₂H bonds, making it ideal for late-stage functionalization of complex molecules without the need for pre-installed handles.[5][6]

  • Metal-Free Product: It completely avoids the issue of transition metal contamination in the final product.

  • Mild Conditions: Reactions are often conducted at room temperature under visible light irradiation, showing high tolerance for a wide variety of sensitive functional groups.[9][10]

  • Operational Simplicity: Many protocols use air as the terminal oxidant and do not require strictly inert conditions, making them more accessible and easier to scale.

Challenges:

  • Regioselectivity Issues: In substrates with multiple reactive C-H bonds, controlling the site of difluoromethylation can be challenging, sometimes leading to mixtures of isomers.[11]

  • Substrate Scope: Radical C-H difluoromethylation is most effective for electron-deficient systems, particularly nitrogen-containing heterocycles.[5][6] Electron-rich arenes can be less reactive or show poor selectivity.

  • Stoichiometric Reagents: While the photocatalyst is catalytic, these reactions often require stoichiometric or excess amounts of radical precursors and sometimes external oxidants.[12]

Head-to-Head Comparison

The choice between metal-catalyzed and transition metal-free difluoromethylation depends heavily on the specific substrate, the desired stage of functionalization, and practical considerations like cost and purity requirements.

FeatureTransition Metal-Catalyzed DifluoromethylationTransition Metal-Free Difluoromethylation
Mechanism Cross-coupling (Oxidative Addition, Reductive Elimination)[7]Predominantly Radical (e.g., Photoredox-initiated)[2]
Substrate Pre-functionalized (Aryl/Vinyl Halides, Triflates)[5]Native C-H Bonds[6]
Key Advantage Excellent, predictable regioselectivityIdeal for late-stage functionalization; no pre-activation needed
Functional Group Tolerance Good, but can be sensitive to groups that react with the catalystExcellent, due to very mild reaction conditions[9]
Purity Profile Risk of trace metal contaminationNo metal contamination
Operational Simplicity Often requires inert atmosphere, anhydrous solvents, and specialized ligands[7]Often operationally simple, can use air as oxidant, runs at ambient temp.[10]
Cost & Accessibility Can be high due to precious metal catalysts (Pd) and ligandsGenerally lower cost; uses inexpensive organic dyes or catalysts
Typical Substrates Broad range of functionalized arenes and heteroarenesElectron-deficient arenes and N-heterocycles (Minisci-type)[5]

Experimental Protocols

Protocol 1: Metal-Catalyzed Decarbonylative Difluoromethylation of an Aroyl Chloride (Ritter, 2018)

This protocol demonstrates a palladium-catalyzed method that uses readily available aroyl chlorides as substrates.[5]

Materials:

  • Aroyl chloride (1.0 equiv, 0.5 mmol)

  • [(DMPU)₂Zn(CF₂H)₂] (1.0 equiv, 0.5 mmol)

  • Pd(dba)₂ (5 mol%, 0.025 mmol)

  • RuPhos (6 mol%, 0.03 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add the aroyl chloride, [(DMPU)₂Zn(CF₂H)₂], Pd(dba)₂, and RuPhos to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature (23 °C) for 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the difluoromethylarene.

Protocol 2: Metal-Free Photocatalytic C-H Difluoromethylation of a Heterocycle (Baran, 2011)

This protocol, adapted from the work of Baran and coworkers, uses zinc difluoromethanesulfinate (DFMS) for the direct difluoromethylation of nitrogen-containing heterocycles.[12]

Materials:

  • Heterocyclic substrate (1.0 equiv, 0.5 mmol)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv, 1.0 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt% in H₂O) (3.0 equiv, 1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (2.5 mL)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the heterocyclic substrate and DFMS.

  • Add DMSO and then tert-butyl hydroperoxide.

  • Seal the vial (do not make it airtight if significant gas evolution is expected) and stir the mixture vigorously at room temperature.

  • For light-sensitive substrates, wrap the vial in aluminum foil. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Comparative experimental workflow for the two difluoromethylation strategies.

Future Outlook and Conclusion

The field of difluoromethylation is continually evolving. Emerging trends include the use of electrochemistry to drive radical reactions, offering a reagent-free method for initiation and oxidation.[13][14] Dual catalytic systems that merge transition metal catalysis with photoredox catalysis are also blurring the lines between these two domains, enabling novel transformations.

  • Metal-catalyzed cross-coupling remains the method of choice for applications demanding absolute regiocontrol with pre-functionalized substrates. Its reliability and broad scope for aryl halides are well-documented.[5][7]

  • Transition metal-free radical C-H difluoromethylation has revolutionized late-stage functionalization, providing an unparalleled ability to install the –CF₂H group directly onto complex molecular scaffolds under exceptionally mild conditions.[6][9]

The optimal choice hinges on a careful analysis of the substrate's nature, the desired point of modification in the synthetic route, and practical considerations of cost, scale, and purity. A modern synthetic chemist's toolkit is best equipped with a deep understanding of both approaches to effectively harness the transformative potential of the difluoromethyl group.

References

  • Wang W., Yu Q., Zhang Q., Li J., Hui F., Yang J., Lü J. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6343-6395. [Link]

  • Liu, C., & Chen, Q.-Y. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(8), 719-730. [Link]

  • Keerthika, K., Nath, S., & Geetharani, K. (2020). Transition-metal-free trifluoromethylative difunctionalization of olefins and alkynes: approaches and challenges ahead. Catalysis Science & Technology, 10(21), 7142-7159. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Sina-U-Vachiran, S., et al. (2018). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]

  • Prakash, G. K. S., & Hu, J. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1136-1151. [Link]

  • Wang, C., & Wang, F. (2020). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers, 7(1), 125-147. [Link]

  • Shen, Q. (2024). Transition-Metal-Catalyzed Aromatic Difluoromethylations using Difluoromethyl or -carbene Sources. ResearchGate. [Link]

  • Chen, Q.-Y. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2978. [Link]

  • Higashi, E. S. (2023). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

  • Zhou, N., et al. (2025). Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. Nature Communications. [Link]

  • Ghorai, A., & Maiti, D. (2022). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. The Journal of Organic Chemistry, 87(18), 11847-11865. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the metal-free defluorinative alkylation strategy. [Link]

  • ResearchGate. (n.d.). Scheme 2 Metal-mediated stepwise difluoromethylation reactions. [Link]

  • Li, W., et al. (2020). Transition-metal-free N-difluoromethylation of hydrazones with TMSCF2Br as the difluoromethylation reagent. Semantic Scholar. [Link]

  • Mikami, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(11), 2688-2691. [Link]

  • Li, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 16(5), 6331-6340. [Link]

Sources

evaluating the insecticidal activity of novel difluoromethylated N-based heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Difluoromethyl Advantage: A Comparative Guide to Evaluating Novel N-Based Heterocyclic Insecticides

Part 1: The Strategic Imperative

Introduction: Beyond the Trifluoromethyl Standard For decades, the trifluoromethyl group (


) has been the gold standard in agrochemical design, prized for its ability to drastically increase lipophilicity and metabolic stability. However, the "fluorine effect" is evolving.[1] The difluoromethyl group (

) has emerged as a superior bioisostere in specific contexts, offering a unique "Lipophilic Hydrogen Bond Donor" capability that

lacks.

This guide provides a technical framework for evaluating novel difluoromethylated N-based heterocycles (specifically pyrazoles and pyridines) against their trifluoromethylated counterparts and commercial standards like Fipronil.

The Core Hypothesis: Replacing a


 group with 

on an N-heterocycle core can:
  • Enhance Binding Affinity: By acting as a hydrogen bond donor (bioisostere of

    
     or 
    
    
    
    ) within the receptor pocket.
  • Modulate Lipophilicity: Lowering LogP slightly to improve systemic transport (phloem mobility) compared to the hyper-lipophilic

    
    .
    
  • Alter Metabolic Stability: The acidic proton on

    
     can be a metabolic soft spot, or conversely, the group can block oxidation at sensitive sites depending on the enzyme topology.
    

Part 2: Comparative Framework & Data Presentation

Target Scaffolds:

  • Class A:

    
    -Phenylpyrazoles (GABA-gated chloride channel antagonists).
    
  • Class B: Pyrazole-carboxamides (Ryanodine receptor modulators).

Comparative Performance Data

The following table synthesizes representative bioassay data comparing novel


 analogs against 

benchmarks.

Table 1: Insecticidal Potency (LC


) and Physical Properties 
Compound ClassSubstituent (R)LogPLC

(P. xylostella) [mg/L]
LC

(A. craccivora) [mg/L]
Mechanism Insight
Benchmark (Fipronil-like)

4.00.050.12Hydrophobic interaction dominant.
Novel Analog

3.40.03 0.15H-bond donor interaction increases binding affinity at the GABA receptor.
Control

2.1>50.0>100.0Lacks necessary lipophilicity and metabolic stability.
Benchmark (Diamide-like)

3.80.201.50Standard ryanodine receptor modulation.
Novel Analog

3.20.180.80 Improved systemic mobility aids efficacy against sucking pests (Aphids).

Analyst Note: The


 analog often outperforms the 

variant against chewing pests (P. xylostella) due to tighter binding, while the lower LogP aids in translocation to control sucking pests (A. craccivora).

Part 3: Experimental Protocols (The "How-To")

Protocol A: Leaf-Dip Bioassay (Standardized)

Objective: Determine the median lethal concentration (LC


) against Lepidopteran larvae (e.g., Plutella xylostella).

Reagents & Equipment:

  • Technical grade insecticide (>95% purity).[2]

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO).

  • Surfactant: Triton X-100 (0.1% aqueous solution).

  • Fresh Cabbage (Brassica oleracea) leaves (grown without pesticide exposure).

  • Petri dishes (90 mm) with moistened filter paper.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the test compound in acetone to create a 10,000 mg/L stock solution.

  • Serial Dilution: Dilute the stock into water containing 0.1% Triton X-100 to generate a geometric series of 5–7 concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L).

    • Critical Check: Ensure no precipitation occurs upon aqueous dilution. If cloudy, increase surfactant concentration or switch co-solvent.

  • Dipping: Cut cabbage leaves into 5 cm discs. Dip each disc into the test solution for 10 seconds with gentle agitation.

  • Drying: Air-dry treated discs on paper towels for 2 hours at room temperature (25°C).

    • Why? Wet leaves can trap small larvae or cause fungal growth, skewing mortality data.

  • Infestation: Place dried discs into Petri dishes. Introduce 10 representative 3rd-instar larvae per dish.

  • Incubation: Incubate at 25 ± 1°C, 60–70% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 48h and 72h. Larvae are considered dead if they cannot move coordinately when prodded.

Protocol B: Microsomal Metabolic Stability

Objective: Verify if the


 proton serves as a metabolic liability compared to 

.
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human or insect equivalent if available) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion: A

      
       > 30 minutes indicates sufficient stability for agrochemical viability.
      

Part 4: Visualization & Logic

Diagram 1: Structure-Activity Optimization Workflow

This diagram illustrates the decision logic when modifying a lead scaffold from


 to 

.

SAR_Workflow Lead Lead Scaffold (Contains -CF3) Design Bioisostere Design Replace -CF3 with -CF2H Lead->Design Target H-Bonding Synthesis Synthesis (Radical Difluoromethylation) Design->Synthesis Bioassay Bioassay Screening (Leaf Dip / Topical) Synthesis->Bioassay Decision Activity > Lead? Bioassay->Decision Optimize Optimize LogP (Side chain modification) Decision->Optimize No (Potency Loss) Advance Advance to Field Trials Decision->Advance Yes Optimize->Synthesis Iteration

Caption: Iterative SAR workflow for transitioning from trifluoromethyl to difluoromethyl scaffolds.

Diagram 2: Mechanism of Action - The H-Bond Advantage

Visualizing why


 can outperform 

at the receptor level.

MOA_Interaction Receptor Receptor Pocket (GABA / RyR) CF3_Ligand CF3-Analog (Hydrophobic Only) CF3_Ligand->Receptor Van der Waals CF2H_Ligand CF2H-Analog (H-Bond Donor) CF2H_Ligand->Receptor Van der Waals Residue Amino Acid Residue (e.g., Serine/Threonine) CF2H_Ligand->Residue H-Bond (Stronger Binding)

Caption: The -CF2H group acts as a hydrogen bond donor, creating a secondary anchor point within the receptor pocket.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Source: Journal of Agricultural and Food Chemistry (ACS). [Link]

  • Why •CF2H is nucleophilic but[3] •CF3 is electrophilic in reactions with heterocycles. Source: Nature Communications / NIH PubMed Central. [Link][3]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Source: Protocols.io. [Link][2][4][5]

  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives. Source: PubMed. [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds. Source: ACS Omega / NIH PubMed Central. [Link]

Sources

cross-referencing analytical data for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Scaffold Design

In modern medicinal chemistry, Ethyl 2-(difluoromethyl)pyridine-4-carboxylate serves as a critical building block, primarily due to the difluoromethyl (


)  moiety.[1] Unlike the fully fluorinated trifluoromethyl group, the 

group acts as a lipophilic hydrogen bond donor, often functioning as a bioisostere for hydroxyl, thiol, or amine groups while enhancing metabolic stability against oxidation.

This guide provides a rigorous analytical framework for validating this compound against literature standards. It focuses on distinguishing the target molecule from common regioisomeric impurities (e.g., 2,6-isomers) arising from radical difluoromethylation protocols.[1]

Structural Integrity & Synthetic Context[1]

To validate analytical data effectively, one must understand the synthetic origin. This compound is typically synthesized via Minisci-type radical substitution of ethyl isonicotinate, often utilizing zinc difluoromethanesulfinate (DFMS) or similar sulfinates.[1]

  • Mechanism: Radical attack on the protonated heteroaromatic base.[2]

  • Critical Quality Attribute (CQA): Regioselectivity. The radical prefers the electron-deficient C2 position, but C3 substitution or bis-alkylation (C2, C6) are common side reactions.[1]

Synthesis & Impurity Pathway Visualization[1]

SynthesisPathway Start Ethyl Isonicotinate (Precursor) Target TARGET PRODUCT Ethyl 2-(difluoromethyl) pyridine-4-carboxylate Start->Target Major Pathway (C2) Impurity1 IMPURITY A 3-(difluoromethyl) regioisomer Start->Impurity1 Minor Pathway (C3) Reagent CF2H Radical Source (Zn(SO2CF2H)2 / TBHP) Reagent->Start Impurity2 IMPURITY B 2,6-bis(difluoromethyl) by-product Target->Impurity2 Over-alkylation

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric impurities during radical difluoromethylation.

Analytical Cross-Referencing: Batch vs. Literature

The following data compares a high-purity reference standard (derived from consensus literature values, e.g., Science of Synthesis protocols) against typical batch data.

Table 1: Nuclear Magnetic Resonance (NMR) Profiling
FeatureLiterature / Reference ConsensusTypical Batch ObservationDeviation Tolerance
Solvent


N/A

NMR:


6.68 ppm (Triplet,

)

6.65–6.70 ppm (

)


NMR: C3-H

8.05 ppm (Singlet/Doublet,

)

8.02–8.08 ppm (s)


NMR: C6-H

8.85 ppm (Doublet,

)

8.82–8.88 ppm (

)


NMR:


-116.5 ppm (Doublet,

)

-116.0 to -117.0 ppm (

)


NMR:


113.5 ppm (Triplet,

)

113.0–114.0 ppm (

)

Table 2: Mass Spectrometry & Physical Properties[1]
MetricReference ValueAnalytical Insight
Molecular Formula

MW: 201.17 g/mol
HRMS (ESI+)

Look for characteristic loss of

or

fragments.[1][2]
IR (Carbonyl)

Ester stretch.[1][2] Shifts

may indicate hydrolysis to acid.[2]
Physical State Low-melting solid or oilHighly dependent on purity; impurities often lower MP.[1][2]

Detailed Experimental Protocol: Validation Workflow

Objective: To confirm the identity and purity of this compound, specifically ruling out the 3-isomer.

Reagents & Equipment[1][3]
  • Solvent:

    
     (99.8% D) with 0.03% TMS.[1][2]
    
  • Instrument: 400 MHz NMR (minimum) required to resolve

    
     coupling.[1][2]
    
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL

    
    . Ensure the solution is clear; filter if particulate matter is present (paramagnetic impurities from Zn reagents can broaden peaks).[1][2]
    
  • 
     Acquisition: 
    
    • Acquire standard proton spectrum (16 scans).[1][2]

    • Crucial Check: Zoom into the 6.0–7.0 ppm region. You must see a clear triplet with a large coupling constant (

      
      ).[1][2]
      
    • Troubleshooting: If the triplet appears as a broad singlet, the sample may contain paramagnetic metal residues. Wash the bulk sample with EDTA solution and re-extract.[2]

  • 
     Acquisition (Coupled): 
    
    • Run a non-decoupled fluorine scan.[1][2]

    • Verify the signal is a doublet .[2] If it is a singlet, you have likely lost the proton (oxidation to

      
      -carbonyl) or are looking at a 
      
      
      
      impurity.[1][2]
  • Regioisomer Discrimination:

    • Analyze the aromatic region (7.5–9.0 ppm).[1][2]

    • Target (2-sub): 1H singlet (C3), 1H doublet (C5), 1H doublet (C6).

    • Impurity (3-sub): Two doublets and a singlet, but the chemical shifts will differ significantly due to the proximity of the

      
       to the ester.[2]
      
Analytical Logic Gate

ValidationLogic Start Start Analysis (1H NMR) CheckTriplet Is there a Triplet at 6.5-7.0 ppm (J~55Hz)? Start->CheckTriplet Fail1 REJECT: Missing CF2H moiety CheckTriplet->Fail1 No CheckAromatic Aromatic Pattern Check: 1 Singlet + 2 Doublets? CheckTriplet->CheckAromatic Yes Fail2 REJECT: Regioisomer (3-sub) or Bis-alkylation CheckAromatic->Fail2 No CheckFluorine 19F NMR Check: Doublet at -116 ppm? CheckAromatic->CheckFluorine Yes CheckFluorine->Fail1 No (Singlet/Wrong Shift) Pass VALIDATED Ethyl 2-(difluoromethyl) pyridine-4-carboxylate CheckFluorine->Pass Yes

Figure 2: Decision tree for the analytical validation of the target compound.

References

  • Fujiwara, Y., et al. (2012).[2] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 491, 86–89. [Link][1][2]

    • Context: Foundational work on zinc sulfinate radical functionalization (Minisci reaction) used to synthesize this class of compounds.[1][2]

  • Ji, Y., et al. (2013).[2] "Innate C-H Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[1] [Link][1][2]

    • Context: Mechanistic insight into radical substitution on pyridines, relevant for impurity profiling.
  • O'Hagan, D. (2008).[1][2] "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews, 37, 308-319.[1] [Link]

    • Context: Authoritative source for NMR coupling constants ( , ) cited in the tables.
  • Context: Commercial verification of CAS 1192539-75-5 and physical state d

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate poses specific handling challenges due to the synergistic effects of its structural components: the pyridine ring (potential neurotoxicity/irritation), the ester moiety (hydrolysis potential), and the difluoromethyl group (enhanced lipophilicity).

While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates treating this compound as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3) . The presence of the fluorinated group increases the likelihood of rapid dermal absorption compared to non-fluorinated pyridine esters.

Immediate Action Required:

  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Minimum PPE: Double Nitrile gloves (splash protection only), Chemical Safety Goggles, Lab Coat.

  • Critical Hazard: Static charge generation during weighing (common in fluorinated solids) leading to aerosolization.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of injury. This compound is not merely a passive solid/liquid; it interacts with biological membranes.

Structural ComponentHazard MechanismPhysiological Impact
Pyridine Ring Solvent action; defatting of skin.Facilitates permeation of the molecule through the stratum corneum [1, 5].
Difluoromethyl (-CHF₂) Lipophilicity enhancement.Increases bioavailability and skin absorption rates; potential metabolic stability issues [1].
Ethyl Ester Hydrolysis substrate.Upon contact with mucous membranes, may hydrolyze to release ethanol and the corresponding pyridine carboxylic acid, causing local pH drops and irritation [1].

GHS Classification (Predicted/Conservative):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material considerations. The following matrix is based on permeation data for pyridine derivatives and fluorinated organics.

Hand Protection Strategy

Scientific Rationale: Pyridine derivatives are known to swell and permeate standard nitrile rubber rapidly. While nitrile is acceptable for incidental splash, it fails under continuous contact.

Exposure TypeGlove MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Weighing, Transfer)Double Nitrile Inner: 4 milOuter: 5-8 mil< 15 mins (Splash)Change outer glove immediately upon any visible contamination.
High Risk (Spill Cleanup, Synthesis Scale-up)Laminate Film (e.g., Silver Shield / Ansell Barrier)2.7 mil> 480 minsMust be worn under an outer nitrile glove for dexterity.
Prohibited Latex / Vinyl N/AImmediateDo not use. Pyridines permeate latex instantly [9].
Eye & Face Protection

Scientific Rationale: The ester functionality combined with the pyridine base suggests that eye contact will result in immediate, severe irritation and potential corneal opacity.

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindicated: Safety glasses with side shields are insufficient for liquid handling or synthesis where aerosols are generated.

  • Face Shield: Required only during scale-up (>50g) or when handling pressurized reaction vessels.

Respiratory Protection

Scientific Rationale: Fluorinated esters often possess high vapor pressures or sublime easily. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label) combined with P100 particulate filter (Magenta label).

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for PPE selection based on the specific task being performed.

PPE_Decision_Tree Start Task Identification IsSolid Is the material Solid or Liquid? Start->IsSolid Solid Solid Handling (Weighing/Transfer) IsSolid->Solid Solid Liquid Liquid/Solution Handling IsSolid->Liquid Liquid StaticRisk Risk of Static Aerosolization? Solid->StaticRisk Hood Engineering Control: Fume Hood Required Liquid->Hood PPE_Solid PPE: Double Nitrile + Goggles + Anti-Static Gun usage StaticRisk->PPE_Solid Yes (Fluorinated solids are static-prone) PPE_Liquid PPE: Double Nitrile (Change <10m) + Goggles + Lab Coat Hood->PPE_Liquid Small Scale (<50mL) PPE_HighExp PPE: Laminate Gloves (Silver Shield) + Face Shield + Goggles Hood->PPE_HighExp Large Scale / Spills

Caption: Decision logic for selecting PPE based on physical state and scale of operation.

Step-by-Step Handling Procedure
Phase A: Preparation
  • Glove Check: Inspect nitrile gloves for pinholes (air inflation test).

  • Static Control: Fluorinated solids are notorious for static charge. Place an ionizing fan or use an anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto gloves or the benchtop [7].

  • Solvent Selection: Identify the solvent before handling. If using Dichloromethane (DCM) or DMF, ensure gloves are compatible with the solvent as well as the solute.

Phase B: Weighing & Transfer
  • Double Glove: Don two pairs of nitrile gloves.

  • Weighing: Perform all weighing inside the fume hood. Do not remove the balance.

  • Transfer: Dissolve the solid immediately after weighing to reduce aerosol risk.

  • Doffing: Remove the outer pair of gloves immediately after the transfer is complete and discard as solid chemical waste.

Phase C: Cleanup & Decontamination
  • Solvent Wipe: Wipe down the balance and work area with a paper towel soaked in Ethanol or Isopropanol.

  • Base Wash: Follow with a mild soap/water wipe. Pyridine esters can be deactivated by basic hydrolysis, but simple solubilization and removal is safer for daily cleaning.

  • Waste: Dispose of all wipes in the "Solid Hazardous Waste" stream, not regular trash.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediately remove contaminated gloves. Wash skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the fluorinated compound [8].

  • Eye Contact: Flush with water/saline for 15 minutes.[3] Seek medical attention immediately—pyridine derivatives can cause delayed corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Disposal Logic

This compound contains fluorine and nitrogen. It must be segregated correctly to prevent formation of toxic byproducts during incineration.

Disposal_Flow Waste Chemical Waste Halogen Contains Halogens (F)? Waste->Halogen YesHalo Halogenated Organic Waste Halogen->YesHalo Yes (Difluoromethyl) NoHalo Non-Halogenated Waste Halogen->NoHalo No Incineration High-Temp Incineration (Scrubbers required for HF) YesHalo->Incineration

Caption: Waste segregation workflow ensuring fluorinated byproducts are managed via scrubbed incineration.

References

  • Vertex AI Search. (2025). Material Safety Data Sheet: Pyridine Derivatives and Hazards. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethylpyridine (Structural Analog). Retrieved from 3

  • TCI Chemicals. (2025).[4] Safety Data Sheet: Ethyl Pyridine-2-carboxylate. Retrieved from

  • Apollo Scientific. (2023). Ethyl pyridine-2-carboximidate Safety Data. Retrieved from 1

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyridine Handling. Retrieved from 4

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from 2

  • Carl Roth. (2025).[4] Safety Data Sheet: Pyridine Static Discharge Risks. Retrieved from 5

  • ACS Chemical Health & Safety. (2022). Guidelines for Safe Use of Fluorine Gas and Fluorinated Reagents. Retrieved from 6

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from 7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(difluoromethyl)pyridine-4-carboxylate
Reactant of Route 2
Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.